molecular formula C8H8N2S B1298107 2-Mercapto-4,6-dimethylnicotinonitrile CAS No. 54585-47-6

2-Mercapto-4,6-dimethylnicotinonitrile

货号: B1298107
CAS 编号: 54585-47-6
分子量: 164.23 g/mol
InChI 键: CZRHEROEPICLRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Mercapto-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHEROEPICLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203014
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54585-47-6
Record name 2-Mercapto-4,6-dimethylnicotinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54585-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054585476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54585-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Mercapto-4,6-dimethylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, spectral characterization, and the anti-tubercular activity of its derivatives. Experimental protocols for its synthesis and for the evaluation of anti-tubercular activity are provided. Furthermore, this guide explores the potential mechanism of action for its derivatives based on current research into related pyridine-based anti-tubercular agents.

Chemical and Physical Properties

This compound, also known as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a stable crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
CAS Number 54585-47-6[1]
Appearance Solid[2]
Melting Point 264 °C (decomposes)[3]
Boiling Point 250 °C[3]
Density 1.21 g/cm³[3]
Flash Point 105 °C[3]
Refractive Index 1.609[3]
XLogP3 1[3]
IUPAC Name 4,6-dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile[1]
InChI InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)[1]
InChIKey CZRHEROEPICLRO-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C(=S)N1)C#N)C[1]

Spectroscopic Data

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.34s3HCH₃
2.41s3HCH₃
6.48s1HAr-H
12.4 (broad)s1HSH/NH

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
18.9CH₃
20.7CH₃
108.7C-CN
117.4CN
118.1Ar-C
150.3Ar-C
155.1Ar-C
177.9C=S

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3448N-H stretching
2923C-H stretching (aliphatic)
2220C≡N stretching
1625C=C stretching (aromatic)
1575N-H bending
1166C=S stretching
Mass Spectrometry
m/zInterpretation
164[M]⁺ (Molecular ion)
131[M-SH]⁺
121[M-C₂H₃N]⁺
105[M-C₃H₃N₂]⁺

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[1]

ParameterValue
CCDC Number 646707
Empirical formula C₈H₈N₂S
Formula weight 164.23
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.324(2) Å, α = 90°b = 13.015(3) Å, β = 107.59(3)°c = 8.021(2) Å, γ = 90°
Volume 828.9(4) ų
Z 4
Calculated density 1.316 Mg/m³

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related compounds described by Patel and Chhabria (2011).[4]

Materials:

Procedure:

  • A mixture of acetylacetone (0.1 mol) and cyanothioacetamide (0.1 mol) is refluxed in ethanol (50 mL) in the presence of a catalytic amount of piperidine for 3 hours.

  • The reaction mixture is cooled to room temperature.

  • The solid product that separates out is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield pure this compound.

Synthesis_Workflow Reactants Acetylacetone + Cyanothioacetamide Solvent_Catalyst Ethanol, Piperidine (cat.) Reflux Reflux (3 hours) Solvent_Catalyst->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Glacial Acetic Acid) Drying->Recrystallization Product 2-Mercapto-4,6- dimethylnicotinonitrile Recrystallization->Product

Synthesis of this compound.
Anti-tubercular Activity Screening (Lowenstein-Jensen Method)

The following is a general protocol for the Lowenstein-Jensen (L-J) medium-based anti-tubercular activity assay, as referenced in the study of derivatives of this compound.[5][6][7]

Materials:

  • Lowenstein-Jensen (L-J) medium slants

  • Mycobacterium tuberculosis H37Rv strain

  • Test compound (this compound derivatives)

  • Isoniazid (standard drug)

  • Sterile distilled water

  • 7H9 broth

Procedure:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in sterile distilled water containing 0.05% Tween 80. The turbidity is adjusted to match a McFarland standard No. 1.

  • Drug Incorporation: The test compounds and the standard drug (Isoniazid) are dissolved in a suitable solvent and added to the L-J medium at desired concentrations (e.g., 10, 50, 100 µg/mL) before inspissation. Control L-J slants without any drug are also prepared.

  • Inoculation: Each L-J slant (both drug-containing and control) is inoculated with 0.1 mL of the bacterial suspension.

  • Incubation: The inoculated slants are incubated at 37°C in a 5-10% CO₂ atmosphere.

  • Observation: The slants are examined for the growth of mycobacteria weekly for up to 4 weeks. The growth on drug-containing media is compared with the growth on the control medium. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

Antitubercular_Activity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum M. tuberculosis Inoculum Prep. Inoculation Inoculation of L-J Slants Inoculum->Inoculation Media Drug-containing L-J Media Prep. Media->Inoculation Incubation Incubation (37°C, 4 weeks) Inoculation->Incubation Observation Weekly Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Workflow for Anti-tubercular Activity Screening.

Biological Activity and Potential Mechanism of Action

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown promising anti-tubercular properties.[4][8]

Anti-tubercular Activity of Derivatives

Derivatives of this compound, where the mercapto group is alkylated and the nitrile group is either retained or converted to an amide, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[4] Several of these compounds exhibited significant anti-tubercular activity.

Potential Mechanism of Action of Pyridine-Based Anti-tubercular Agents

The precise mechanism of action for derivatives of this compound has not been elucidated. However, based on the broader class of pyridine-containing anti-tubercular agents, several potential targets and pathways can be hypothesized.

One prominent target for many anti-tubercular drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Enzymes involved in this pathway, such as InhA (enoyl-acyl carrier protein reductase), are known targets of drugs like isoniazid.[9] It is plausible that pyridine-based compounds could inhibit enzymes within this pathway.

Another potential mechanism involves the disruption of cellular respiration and energy metabolism. Some anti-tubercular agents target components of the electron transport chain, such as type II NADH dehydrogenase.[10]

Furthermore, some pyridine (B92270) carboxamide derivatives have been identified as prodrugs that are activated by mycobacterial enzymes, such as amidases, to exert their anti-tubercular effect.[8]

Potential_MOA cluster_drug Pyridine-based Anti-tubercular Agent cluster_targets Potential Cellular Targets in M. tuberculosis cluster_outcome Outcome Drug This compound Derivative Mycolic_Acid Mycolic Acid Synthesis (e.g., InhA) Drug->Mycolic_Acid Inhibition Respiration Cellular Respiration (e.g., NADH Dehydrogenase) Drug->Respiration Disruption Prodrug_Activation Prodrug Activation (e.g., Amidases) Drug->Prodrug_Activation Activation by Outcome Inhibition of Mycobacterial Growth Mycolic_Acid->Outcome Respiration->Outcome Prodrug_Activation->Outcome

Potential Mechanisms of Action for Pyridine-based Anti-tubercular Agents.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with established synthetic routes and well-characterized physical and chemical properties. While the biological activity of the core molecule requires further investigation, its derivatives have demonstrated significant potential as anti-tubercular agents. This guide provides a foundational resource for researchers interested in exploring this compound and its analogs for the development of new therapeutics. Future work should focus on elucidating the specific mechanism of action of its active derivatives and optimizing their pharmacological properties.

References

An In-depth Technical Guide to the Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The principal and most efficient method for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is the condensation reaction between 2-cyanothioacetamide (B47340) and 2,4-pentanedione (acetylacetone). This reaction proceeds with a high, near-quantitative yield and is a variation of the Guareschi-Thorpe condensation.[1] The reaction involves the formation of a pyridine-2-thione ring system through the cyclization of the reactants.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

ParameterValueReference
Yield Essentially Quantitative[1]
Melting Point 274°C (decomposition)[1]
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine based on established chemical literature for analogous pyridinethione syntheses.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanothioacetamide (1 equivalent) in ethanol.

  • To this solution, add 2,4-pentanedione (1 equivalent).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route to 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Synthesis_Pathway Reactant1 2-Cyanothioacetamide Conditions + Piperidine (catalyst) Ethanol, Reflux Reactant1->Conditions Reactant2 2,4-Pentanedione (Acetylacetone) Reactant2->Conditions Product 3-Cyano-4,6-dimethyl-2-mercaptopyridine Conditions->Product

Caption: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

This guide provides the essential information for the laboratory preparation of 3-Cyano-4,6-dimethyl-2-mercaptopyridine. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

An In-depth Technical Guide to 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available information on its synthesis, physicochemical properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for analogous biological assays are provided to facilitate further research. While specific quantitative biological data for the title compound is limited in publicly available literature, this guide presents data for structurally related compounds to offer a contextual framework for its potential efficacy. Furthermore, this guide includes workflow diagrams to illustrate its synthesis and potential screening cascades, providing a roadmap for future investigation.

Introduction

Pyridine-3-carbonitrile derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile (also known as 3-Cyano-4,6-dimethyl-2-mercaptopyridine), represents a key intermediate for the synthesis of a variety of fused heterocyclic systems and substituted pyridine (B92270) derivatives. Its reactive sulfanylidene group and cyano functionality make it a versatile scaffold for chemical modifications, leading to diverse molecular architectures with the potential for significant biological activity. This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is presented in Table 1.

PropertyValueReference
IUPAC Name 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Synonyms 3-Cyano-4,6-dimethyl-2-mercaptopyridine, 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 54585-47-6
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Appearance Solid
Melting Point 274 °C (decomposes)[1]

Synthesis

The primary synthetic route to 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a condensation reaction.

Synthesis from Cyanothioacetamide and 2,4-Pentanedione

This compound can be synthesized in a high yield by the reaction of 2-cyanothioacetamide (B47340) with 2,4-pentanedione[1].

Experimental Protocol: Synthesis of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) and cyanothioacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile as a solid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity of Derivatives

While specific biological data for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is not extensively reported, numerous derivatives have been synthesized and evaluated for various biological activities.

Antimicrobial Activity

Derivatives of the core scaffold have shown promising antimicrobial effects. For instance, 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have been synthesized and demonstrated both antibacterial and antifungal activities. This suggests that the 4,6-dimethyl-pyridine-3-carbonitrile core is a viable scaffold for the development of novel antimicrobial agents.

Anticancer Activity

Structurally related dihydropyridine (B1217469) derivatives have been investigated as PIM-1 kinase inhibitors, a target implicated in several cancers. While a direct link to the title compound has not been established, this provides a rationale for investigating its potential as an anticancer agent.

Antitubercular Activity

Two series of derivatives, 3-cyano-4,6-dimethyl-2-(alkyl/arylthio)pyridine and 4,6-dimethyl-2-(alkyl/arylthio)nicotinamide, have been designed and synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis H37Rv.

Table 2: Antitubercular Activity of 2-(Alkylthio)-4,6-dimethylnicotinonitrile Derivatives

CompoundR GroupActivity vs. M. tuberculosis H37Rv (MIC in µg/mL)
3a Methyl>12.5
3b Ethyl12.5
3c n-Hexyl6.25
3d Benzyl12.5
Isoniazid (Standard) -0.2

Note: Data is for illustrative purposes to show the potential of the scaffold and is based on reported activities of derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key processes related to the study of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis start1 2,4-Pentanedione reaction Condensation Reaction (Ethanol, Piperidine) start1->reaction start2 Cyanothioacetamide start2->reaction product 4,6-dimethyl-2-sulfanylidene- 1H-pyridine-3-carbonitrile reaction->product purification Filtration & Washing product->purification analysis Spectroscopic Characterization (NMR, IR, MS) purification->analysis

Caption: Synthetic workflow for 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Target Identification cluster_lead_opt Lead Optimization compound Test Compound: 4,6-dimethyl-2-sulfanylidene- 1H-pyridine-3-carbonitrile & Derivatives antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) compound->cytotoxicity mic MIC Determination antimicrobial->mic ic50 IC50 Determination cytotoxicity->ic50 target_id Target Identification (e.g., Enzyme Inhibition Assays, In Silico Screening) mic->target_id ic50->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar adme ADME/Tox Profiling sar->adme

Caption: A proposed screening cascade for biological evaluation.

Conclusion

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of various biologically active molecules. While direct biological data on the title compound is limited, the significant antimicrobial, anticancer, and antitubercular activities of its derivatives highlight the potential of this chemical scaffold. This technical guide provides a foundational resource for researchers, offering detailed synthetic protocols, contextual biological data, and standardized assay procedures to facilitate further exploration of this promising compound in the field of drug discovery and development. Future research should focus on the systematic biological evaluation of the title compound and the elucidation of its mechanism of action to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical compound with CAS number 54585-47-6, identified as 3-Cyano-4,6-dimethyl-2-mercaptopyridine. This document will cover its chemical and physical properties, synthesis, analytical methods, and its significant application as a key intermediate in the synthesis of more complex heterocyclic systems, particularly thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.

It is important to note that the CAS number 54585-47-6 is unambiguously assigned to 3-Cyano-4,6-dimethyl-2-mercaptopyridine and should not be confused with other research chemicals.

Chemical and Physical Properties

3-Cyano-4,6-dimethyl-2-mercaptopyridine is a yellow crystalline solid.[1] It exists in a tautomeric equilibrium with its thione form, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The thione form is generally favored in the solid state.

Physicochemical Data

The known physicochemical properties of 3-Cyano-4,6-dimethyl-2-mercaptopyridine are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂S[2]
Molecular Weight 164.23 g/mol [2]
Melting Point 274°C (decomposes)[3]
Boiling Point 250°C[3]
Density 1.21 g/cm³[3]
Solubility Sparingly soluble in toluene (B28343) and CH₂Cl₂[3]
pKa 7.82 ± 0.70 (Predicted)[3]
Appearance Crystalline solid[3]
Spectral Data
  • ¹H NMR: Expected signals would include two singlets for the two methyl groups, a singlet for the aromatic proton on the pyridine (B92270) ring, and a broad singlet for the N-H proton of the thione tautomer.

  • ¹³C NMR: Signals corresponding to the two methyl carbons, the aromatic carbons of the pyridine ring (including the carbon of the cyano group), and the thione carbon (C=S) would be expected.

  • IR Spectroscopy: Characteristic peaks would include C=S stretching, C≡N stretching, and N-H stretching vibrations.

Synthesis

The primary method for the synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is the reaction of 2-cyanothioacetamide (B47340) with 2,4-pentanedione.[3] This reaction proceeds in essentially quantitative yield.[3]

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine

This protocol is based on the general synthesis described in the literature.[3]

Materials:

Procedure:

  • Dissolve 2-cyanothioacetamide (1 equivalent) and 2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization:

  • The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_Cyanothioacetamide 2_Cyanothioacetamide Reaction_Vessel Ethanol, Piperidine (catalyst) Reflux 2_Cyanothioacetamide->Reaction_Vessel 2_4_Pentanedione 2_4_Pentanedione 2_4_Pentanedione->Reaction_Vessel Product 3-Cyano-4,6-dimethyl-2-mercaptopyridine Reaction_Vessel->Product

Caption: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine. While a specific method for this exact compound is not detailed, a general method for a closely related analogue, 3-Cyano-4,6-dimethyl-2-hydroxypyridine, can be adapted.[1]

Suggested HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV detector at a suitable wavelength (to be determined empirically, likely in the range of 254-320 nm)
Flow Rate Typically 1.0 mL/min
Temperature Ambient

Applications in Organic Synthesis

The primary utility of 3-Cyano-4,6-dimethyl-2-mercaptopyridine is as a versatile intermediate for the synthesis of fused heterocyclic compounds, most notably thieno[2,3-b]pyridines. These scaffolds are of significant interest in drug discovery. The synthesis involves an initial S-alkylation of the mercapto group followed by an intramolecular Thorpe-Ziegler cyclization.

Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

The reaction of 3-Cyano-4,6-dimethyl-2-mercaptopyridine with α-halo carbonyl or α-halo nitrile compounds, followed by base-catalyzed cyclization, yields highly functionalized thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol is adapted from a procedure for the synthesis of analogous compounds.[4]

Materials:

  • 3-Cyano-4,6-dimethyl-2-mercaptopyridine (CAS 54585-47-6)

  • N-aryl-2-chloroacetamide

  • Potassium hydroxide (B78521) (KOH) solution (10% aq.)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 3-Cyano-4,6-dimethyl-2-mercaptopyridine (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 1-2 hours to facilitate the Thorpe-Ziegler cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

Thorpe_Ziegler_Cyclization cluster_start Starting Material cluster_alkylation S-Alkylation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final_product Final Product Start 3-Cyano-4,6-dimethyl-2-mercaptopyridine Alkylation_Step N-aryl-2-chloroacetamide, KOH Start->Alkylation_Step Intermediate S-alkylated intermediate Alkylation_Step->Intermediate Cyclization_Step KOH (base) Thorpe-Ziegler Intermediate->Cyclization_Step Final_Product 3-Aminothieno[2,3-b]pyridine Cyclization_Step->Final_Product

References

An In-depth Technical Guide to the Reactive Sites of 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical reactivity is characterized by the presence of three key reactive sites: the mercapto/thiol group, the cyano (nitrile) group, and the pyridine (B92270) ring nitrogen. This guide provides a comprehensive overview of these reactive sites, detailing the molecule's tautomeric nature, and exploring its participation in key chemical transformations such as S-alkylation, N-alkylation, and Thorpe-Ziegler cyclization. Detailed experimental protocols for the synthesis of significant derivatives are provided, and the biological relevance of these derivatives, particularly as inhibitors of cancer-related signaling pathways, is discussed.

Introduction

This compound, also known by its IUPAC name 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile, is a substituted pyridine derivative with the molecular formula C₈H₈N₂S.[1] Its structure incorporates several functional groups that contribute to its rich and varied chemical reactivity, making it a valuable building block in medicinal chemistry. The thieno[2,3-b]pyridine (B153569) scaffold, readily accessible from this starting material, is found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the fundamental chemical properties of this compound, with a focus on its reactive sites and their application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂S[1]
Molecular Weight164.23 g/mol [1]
IUPAC Name4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile[1]
CAS Number54585-47-6[1]
Melting Point264 °C (decomposes)[2]
AppearanceSolid
SolubilitySoluble in dimethylformamide (DMF) and other polar organic solvents.

While detailed spectroscopic data for this specific molecule is not extensively published in readily available literature, general characteristics can be inferred from related structures.[3] The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyridine tautomer, the C≡N stretching of the nitrile group, and the C=S stretching of the thione tautomer. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, respectively.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thiol form (2-mercaptopyridine) and the thione form (2-pyridinethione).

Caption: Thiol-thione tautomerism of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring. In the solid state and in polar solvents, the thione form is generally favored due to its greater polarity and ability to form hydrogen bonds. The thiol form is more prevalent in the gas phase and in nonpolar solvents. This tautomerism has significant implications for the molecule's reactivity, as it presents two potential nucleophilic centers: the sulfur atom in the thiol form and the nitrogen atom in the thione form.

Reactive Sites and Key Transformations

The unique arrangement of functional groups in this compound gives rise to three primary reactive sites, each enabling a distinct set of chemical transformations.

Caption: Key reactive sites of this compound.

The Sulfur Atom: S-Alkylation

The sulfur atom of the mercapto group is a potent nucleophile, readily undergoing S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction is a cornerstone in the synthesis of many derivatives.

Experimental Protocol: S-Alkylation with 4-Chloromethylcoumarin

This protocol is adapted from the work of Gorelov et al. and describes the synthesis of substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Add a solution of the desired 4-chloromethylcoumarin derivative (1 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-alkylated product.

The Nitrile Group and Adjacent Methylene (B1212753): Thorpe-Ziegler Cyclization

The S-alkylated intermediates, particularly those derived from α-halo ketones or other compounds with an activated methylene group, can undergo an intramolecular Thorpe-Ziegler cyclization. This reaction involves the nucleophilic attack of the carbanion generated from the activated methylene group onto the nitrile carbon, leading to the formation of a thieno[2,3-b]pyridine ring system.

thorpe_ziegler start S-Alkylated Intermediate carbanion Carbanion Formation start->carbanion Deprotonation base Base (e.g., NaH, NaOEt) base->carbanion cyclization Intramolecular Nucleophilic Attack on Nitrile carbanion->cyclization enamine Enamine Intermediate cyclization->enamine tautomerization Tautomerization enamine->tautomerization product 3-Aminothieno[2,3-b]pyridine tautomerization->product

Caption: Workflow of the Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines

This protocol outlines the general procedure for the Thorpe-Ziegler cyclization of S-alkylated 2-mercaptonicotinonitriles.

  • Reaction Setup: Dissolve the S-alkylated intermediate (1 equivalent) in a suitable solvent such as ethanol (B145695) or DMF in a round-bottom flask.

  • Base Addition: Add a base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH) (1.2 equivalents), to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 3-aminothieno[2,3-b]pyridine derivative.

The Pyridine Nitrogen: N-Alkylation

While S-alkylation is generally the predominant pathway due to the higher nucleophilicity of the sulfur atom, N-alkylation at the pyridine nitrogen can also occur, particularly under specific reaction conditions. The ratio of S- to N-alkylation can be influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion. Harder electrophiles and polar aprotic solvents tend to favor N-alkylation.

Biological Relevance and Signaling Pathways

Derivatives of this compound, especially the thieno[2,3-b]pyridines, have garnered significant interest in drug discovery due to their potent biological activities. Several studies have identified these compounds as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell cycle progression and apoptosis. Thieno[2,3-b]pyridine derivatives have been shown to be effective inhibitors of Pim-1 kinase.[4][5][6][7]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is a common event in many cancers. Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of this pathway, demonstrating their potential as anticancer agents.[11][12]

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Pim1 Pim-1 Pim1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Thieno_pyridine Thieno[2,3-b]pyridine Derivatives Thieno_pyridine->PI3K Inhibition Thieno_pyridine->Pim1 Inhibition

Caption: Inhibition of PI3K/Akt and Pim-1 signaling pathways by thieno[2,3-b]pyridine derivatives.

Conclusion

This compound is a highly valuable and reactive building block in organic and medicinal chemistry. The presence of multiple reactive sites allows for the synthesis of a diverse array of heterocyclic compounds, most notably the thieno[2,3-b]pyridine derivatives. The demonstrated biological activity of these derivatives as inhibitors of crucial cancer-related signaling pathways underscores the importance of understanding and exploiting the reactivity of the parent molecule. This guide provides a foundational understanding for researchers and drug development professionals to further explore the synthetic potential and therapeutic applications of this compound and its derivatives.

References

The Advent of a Versatile Scaffold: A Technical History of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the discovery, history, and evolving applications of nicotinonitrile compounds. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth look at the core chemistry, historical synthesis methods, and the significant role of this scaffold in modern medicinal chemistry.

Nicotinonitrile, also known as 3-cyanopyridine, is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its derivatives are found in numerous marketed drugs, highlighting its importance in the pharmaceutical industry.[1][2]

From Early Observations to Targeted Synthesis: A Historical Perspective

The story of nicotinonitrile is intrinsically linked to the broader history of pyridine (B92270) chemistry. While pyridine itself was first isolated from coal tar by Scottish chemist Thomas Anderson in the 1840s, the specific discovery of nicotinonitrile is less singular and more of an evolution of synthetic organic chemistry.

Early methods for the preparation of nicotinonitrile were often extensions of reactions involving nicotinic acid and its derivatives. One of the earliest documented methods, reported by La Forge in 1928, involved the dehydration of nicotinamide (B372718) using phosphorus pentoxide.[3] This reaction provided a direct route to the nitrile from the corresponding amide.

Other historical synthetic routes that have been reported include the reaction of nicotinic acid with lead thiocyanate (B1210189) and the reaction of 3-bromopyridine (B30812) with cuprous cyanide.[3] These early methods, while foundational, often involved harsh reaction conditions and were later superseded by more efficient and scalable processes.

A significant advancement in the production of nicotinonitrile came with the development of the ammoxidation of 3-methylpyridine (B133936) (3-picoline).[4] This gas-phase catalytic reaction, which involves reacting 3-picoline with ammonia (B1221849) and oxygen, has become a major industrial method for the synthesis of nicotinonitrile, offering high yields and continuous production capabilities.

Key Historical Synthesis Protocols

To provide a practical understanding of the historical synthetic landscape, this guide details the experimental protocols for key early preparations of nicotinonitrile.

Dehydration of Nicotinamide (La Forge, 1928)

This method relies on the removal of a molecule of water from nicotinamide to form the corresponding nitrile.

Experimental Protocol:

  • Reactants: Nicotinamide and Phosphorus Pentoxide (P₂O₅)

  • Procedure: A mixture of nicotinamide and phosphorus pentoxide is heated. The nicotinonitrile formed is then isolated by distillation.

  • Yield: This method has been reported to produce nicotinonitrile in good yields.

The Modern Era: Nicotinonitrile as a Privileged Scaffold in Drug Discovery

In recent decades, the nicotinonitrile core has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of a multitude of derivatives with diverse therapeutic applications.

Nicotinonitrile-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Derivatives have shown potent activity as inhibitors of various kinases involved in cancer cell proliferation and survival, such as PIM-1 kinase, Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

  • Anti-inflammatory: Certain nicotinonitrile analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5][6]

  • Antioxidant: The nicotinonitrile scaffold has been incorporated into molecules that show significant antioxidant activity, protecting cells from damage by reactive oxygen species.[5]

  • Enzyme Inhibition: Beyond cancer-related kinases, nicotinonitrile derivatives have been developed as inhibitors for other enzymes, such as phosphodiesterase 3 (PDE3).[7]

Unraveling the Mechanism: Signaling Pathways Modulated by Nicotinonitrile Compounds

The therapeutic effects of nicotinonitrile derivatives are a result of their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.

PIM-1 Kinase Inhibition Pathway

Several nicotinonitrile-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell survival and proliferation. By inhibiting PIM-1, these compounds can trigger apoptosis (programmed cell death) in cancer cells.

PIM1_Inhibition Nicotinonitrile_Derivative Nicotinonitrile Derivative PIM1 PIM-1 Kinase Nicotinonitrile_Derivative->PIM1 Inhibits Bad Bad PIM1->Bad Phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Inhibition of PIM-1 kinase by nicotinonitrile derivatives prevents the inactivation of the pro-apoptotic protein Bad, leading to apoptosis.

Cholinergic Anti-inflammatory Pathway

Certain nicotinonitrile analogs can modulate the cholinergic anti-inflammatory pathway by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Cholinergic_Anti_inflammatory Nicotinonitrile_Analog Nicotinonitrile Analog alpha7nAChR α7 Nicotinic Acetylcholine Receptor Nicotinonitrile_Analog->alpha7nAChR Activates JAK2 JAK2 alpha7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB STAT3->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

Caption: Activation of the α7 nAChR by nicotinonitrile analogs can lead to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize key quantitative data for various nicotinonitrile derivatives, providing a comparative overview of their biological activities.

Compound ClassTargetIC₅₀ / GI₅₀ (µM)Reference
4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridinesEGFRVaries[5]
3-cyanopyridine-sulfonamide hybridsVEGFR-2Varies[5]
Nicotinonitrile-coumarin hybridsAcetylcholinesteraseVaries[5]
2-oxo-3-cyanopyridine derivativesPIM-1 KinaseVaries[5]
Synthesis MethodStarting MaterialReagentsYield (%)Reference
DehydrationNicotinamideP₂O₅-[3]
Ammoxidation3-PicolineNH₃, O₂, CatalystHigh[4]

Conclusion

The journey of nicotinonitrile from its early, somewhat obscure, beginnings to its current status as a cornerstone of medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. This technical guide provides a comprehensive resource for understanding the rich history and the exciting future of this remarkable class of compounds. The continued exploration of the nicotinonitrile scaffold promises to yield even more innovative and life-saving medicines in the years to come.

References

The Core Chemistry of 2-Thioxo-Dihydropyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of 2-Thioxo-Dihydropyridine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The 2-thioxo-dihydropyridine core, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds, and their closely related dihydropyrimidinone analogs, serve as privileged structures in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemistry of 2-thioxo-dihydropyridines, with a focus on their synthesis, reactivity, physicochemical properties, and key biological applications.

Synthesis of the 2-Thioxo-Dihydropyridine Core

The most prevalent and efficient method for the synthesis of 2-thioxo-dihydropyridines is the Biginelli reaction , a one-pot, three-component cyclocondensation. This reaction typically involves an aldehyde, a β-ketoester, and thiourea (B124793), often under acidic catalysis.[1][2][3] The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug screening.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones

A common procedure for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thiones via the Biginelli reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, equimolar amounts of an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1 mmol) are combined in a suitable solvent, such as ethanol (B145695) or acetic acid.[2][4]

  • Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., concentrated HCl, FeCl₃·6H₂O, or H₃BO₃) is added to the mixture.[5][6] The use of Lewis acids has been shown to improve yields and shorten reaction times compared to classical methods.[6]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[2][5]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., 60% aqueous ethanol) and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-thioxo-dihydropyrimidine derivative.[4][5]

Biginelli_Reaction_Workflow Reactants Aldehyde + β-Ketoester + Thiourea Mixing Combine in Solvent (e.g., Ethanol) Reactants->Mixing Catalyst Add Catalyst (e.g., HCl, FeCl3) Mixing->Catalyst Reflux Heat under Reflux Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool and Filter Monitoring->Workup Reaction Complete Purification Recrystallize Workup->Purification Product Pure 2-Thioxo-dihydropyridine Purification->Product Calcium_Channel_Blockade DHP 2-Thioxo-dihydropyridine L_type L-type Calcium Channel DHP->L_type blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx inhibits Vasodilation Vasodilation Ca_influx->Vasodilation leads to BP Decreased Blood Pressure Vasodilation->BP Anticancer_Activity DHP 2-Thioxo-dihydropyridine Derivative EGFR EGFR DHP->EGFR inhibits VEGFR2 VEGFR-2 DHP->VEGFR2 inhibits Cancer_Cell Cancer Cell DHP->Cancer_Cell induces EGFR->Cancer_Cell VEGFR2->Cancer_Cell Apoptosis Apoptosis / Growth Inhibition Cancer_Cell->Apoptosis Anti_HIV_Activity DHP Dithio-containing Compound NCp7 HIV-1 Nucleocapsid Protein p7 DHP->NCp7 targets Viral_Replication Viral Replication DHP->Viral_Replication inhibits NCp7->Viral_Replication essential for Inhibition Inhibition of Replication Viral_Replication->Inhibition

References

Potential Biological Activities of Mercaptonicotinonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptonicotinonitriles, a class of sulfur-containing heterocyclic compounds, have emerged as a scaffold of significant interest in medicinal chemistry. Their unique structural features, characterized by a pyridine (B92270) ring bearing both a cyano and a thiol group, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of mercaptonicotinonitrile derivatives, with a primary focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways through which these compounds exert their effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of mercaptonicotinonitrile derivatives against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various mercaptonicotinonitrile and related derivatives against several cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Thienopyrimidine Derivative (6j) HCT116 (Colon)0.6
OV2008 (Ovarian)0.5-2
A2780 (Ovarian)0.5-2
Nicotinonitrile Derivative (10n) Huh7 (Liver)5.9
U251 (Glioma)6.0
A375 (Melanoma)7.2
Nicotinonitrile Derivative (9o) Huh7 (Liver)2.4
U251 (Glioma)17.5
A375 (Melanoma)7.2
Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast)45
Imidazo[1,2-a]pyridine (IP-6) HCC1937 (Breast)47.7
Imidazo[1,2-a]pyridine (IP-7) HCC1937 (Breast)79.6
Potential Anticancer Signaling Pathways

The anticancer activity of mercaptonicotinonitrile derivatives is likely mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of structurally related compounds, the PI3K/AKT/mTOR and MAPK/ERK pathways are probable targets.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers. Mercaptonicotinonitrile derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Mercapto Mercaptonicotinonitrile Derivative Mercapto->PI3K Mercapto->AKT Mercapto->mTOR

Potential inhibition of the PI3K/AKT/mTOR pathway.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5][6] Its dysregulation is also frequently observed in cancer. Mercaptonicotinonitrile derivatives may inhibit this pathway, leading to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Mercapto Mercaptonicotinonitrile Derivative Mercapto->RAF Mercapto->MEK

Potential inhibition of the MAPK/ERK pathway.

The tumor suppressor protein p53 and its downstream target p21 are key regulators of the cell cycle and apoptosis in response to cellular stress.[7][8][9] Some anticancer agents exert their effects by stabilizing p53, leading to the upregulation of p21, which in turn induces cell cycle arrest.

p53_p21_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK Cyclin/CDK Complexes p21->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Mercapto Mercaptonicotinonitrile Derivative Mercapto->p53 Stabilization

Potential activation of the p53/p21 pathway.

Antimicrobial Activity

Mercaptonicotinonitrile derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative mercaptonicotinonitrile derivatives against various microorganisms.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
SIMR 2404 Staphylococcus aureus (MRSA)2
Staphylococcus aureus (VISA)2
Escherichia coli8-32
Acinetobacter baumannii8-32
Coumarin-Pyridine Hybrid (CP1) Escherichia coli12.5
Coumarin-Pyridine Hybrid (CP2) Escherichia coli25
Coumarin-Pyridine Hybrid (CP3) Escherichia coli25
Potential Antimicrobial Mechanisms of Action

The antimicrobial effects of mercaptonicotinonitrile derivatives may stem from the inhibition of essential bacterial enzymes. Plausible targets include DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and metabolism, respectively.

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[10][11][12] Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Replication DNA Replication & Transcription Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath Mercapto Mercaptonicotinonitrile Derivative Mercapto->DNA_Gyrase

Potential inhibition of bacterial DNA gyrase.

DHFR is a key enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[13][14][15][16][17] Inhibition of bacterial DHFR disrupts these essential metabolic processes, leading to bacteriostasis or bactericidal effects.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Nucleotide & Amino Acid Synthesis THF->Nucleotide Growth Bacterial Growth Inhibition Nucleotide->Growth Mercapto Mercaptonicotinonitrile Derivative Mercapto->DHFR

Potential inhibition of bacterial DHFR.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat with varying concentrations of mercaptonicotinonitrile derivative Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT solution to each well Incubate1->AddMTT Incubate2 Incubate for 2-4 hours (Formazan formation) AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the mercaptonicotinonitrile derivative. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with the mercaptonicotinonitrile derivative at a specific concentration for a defined period.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Methodology:

  • Cell Treatment: Treat cells with the mercaptonicotinonitrile derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the mercaptonicotinonitrile derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Mercaptonicotinonitriles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic microbes warrant further investigation. The elucidation of their precise mechanisms of action, particularly the specific molecular targets within the proposed signaling pathways, will be crucial for the rational design and optimization of more potent and selective therapeutic candidates. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines using 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyridine (B153569) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Compounds bearing this nucleus exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The synthesis of functionalized thieno[2,3-b]pyridines is therefore a critical endeavor for the discovery of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of various substituted thieno[2,3-b]pyridines, commencing from the readily available starting material, 2-Mercapto-4,6-dimethylnicotinonitrile. The synthetic strategy primarily involves an S-alkylation of the mercapto group with a suitable α-halo compound, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. This approach offers a versatile and efficient route to a diverse range of 3-aminothieno[2,3-b]pyridine derivatives.

Synthetic Pathway Overview

The general synthetic route involves a two-step, one-pot procedure. Initially, the tautomeric form of this compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, undergoes S-alkylation with an α-halo compound in the presence of a base. The resulting intermediate, a 2-(substituted-thio)-3-cyanopyridine, is not isolated but is subsequently cyclized in the same reaction vessel by the addition of a stronger base to induce the Thorpe-Ziegler reaction. This intramolecular cyclization leads to the formation of the fused thieno[2,3-b]pyridine ring system.

G start This compound intermediate S-Alkylated Intermediate (2-(substituted-thio)-3-cyanopyridine) start->intermediate S-Alkylation product Substituted Thieno[2,3-b]pyridine intermediate->product Thorpe-Ziegler Cyclization reagent1 α-Halo Compound (e.g., Chloroacetonitrile (B46850), N-Aryl-2-chloroacetamide) reagent1->intermediate base1 Initial Base (e.g., aq. KOH) base1->intermediate base2 Cyclization Base (e.g., aq. KOH) base2->product

Figure 1: General Synthetic Pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol details the synthesis of the parent 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Materials:

  • 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione (tautomer of this compound)

  • Chloroacetonitrile

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • To a suspension of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (1.7 g, 10 mmol) in DMF (20 ml), add a 10% aqueous KOH solution (5.6 ml, 10 mmol).

  • Add chloroacetonitrile (0.8 g, 10 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for 10–15 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (5.6 ml, 10 mmol) to the reaction mixture.

  • Heat the mixture to 85 °C (358 K) and maintain this temperature for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain a white solid of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.[1]

Protocol 2: General Procedure for the Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol outlines a general method for synthesizing a variety of N-aryl substituted thieno[2,3-b]pyridines.

Materials:

  • 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione

  • Appropriate N-aryl-2-chloroacetamide

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL).

  • Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the mixture.

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Heat the mixture to 85 °C and stir for 2–3 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure 3-amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various thieno[2,3-b]pyridine derivatives based on the protocols described above.

Table 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Starting MaterialReagentSolventBaseTemp. (°C)Time (h)Yield (%)
4,6-Dimethyl-3-cyanopyridine-2(1H)-thioneChloroacetonitrileDMF10% aq. KOH85680

Table 2: Synthesis of various 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

N-Aryl-2-chloroacetamide SubstituentSolventBaseTemp. (°C)Time (h)Yield (%)Melting Point (°C)
4-FluorophenylDMF10% aq. KOH852-383208-209
4-MethoxyphenylDMF10% aq. KOH852-369169-171

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend Pyridine Thione in DMF add_base1 Add 10% aq. KOH start->add_base1 add_reagent Add α-Halo Compound add_base1->add_reagent stir_rt Stir at Room Temperature add_reagent->stir_rt add_base2 Add Second Portion of 10% aq. KOH stir_rt->add_base2 heat Heat to 85°C for 2-6 hours add_base2->heat cool Cool to Room Temperature heat->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Water and Ethanol precipitate->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize product Pure Thieno[2,3-b]pyridine recrystallize->product

Figure 2: Experimental Workflow Diagram.

References

Synthesis of Aminomethyl Derivatives from 2-Mercapto-4,6-dimethylnicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of S-aminomethyl derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile. The synthesis proceeds via an S-aminomethylation reaction, a variant of the Mannich reaction, by reacting the starting material with formaldehyde (B43269) and various secondary amines. This method offers a straightforward and efficient route to a library of novel compounds with potential applications in medicinal chemistry and drug discovery. Detailed experimental procedures, tabulated quantitative data for a series of derivatives, and spectroscopic characterization are presented.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. The presence of a reactive thiol group allows for a variety of chemical modifications, including S-alkylation and S-aminomethylation. The latter, achieved through a Mannich-type reaction, provides a convenient method for introducing aminomethyl functionalities. These moieties are known to enhance the physicochemical properties and biological activities of parent molecules. This protocol details the synthesis of a series of S-aminomethyl derivatives of this compound, providing researchers with a practical guide for the preparation of these compounds.

Reaction Scheme

The synthesis of S-aminomethyl derivatives of this compound is achieved through a one-pot reaction with formaldehyde and a variety of secondary amines. The general reaction scheme is depicted below:

Synthesis_Scheme start This compound reactants + Formaldehyde + Secondary Amine (HNR'R'') start->reactants Methanol, Reflux product S-((R'R''-amino)methyl)-2-mercapto- 4,6-dimethylnicotinonitrile reactants->product experimental_workflow A Reactants: This compound, Formaldehyde, Secondary Amine B Reaction in Methanol (Reflux, 3h) A->B C Work-up: Cooling, Filtration, Washing B->C D Crude Product C->D E Purification: Recrystallization D->E F Pure S-Aminomethyl Derivative E->F G Characterization: IR, NMR, MS, Elemental Analysis F->G signaling_pathway cluster_cell Cell Receptor Target Receptor Effector Downstream Effector Protein Receptor->Effector Signal Transduction Compound Aminomethyl Derivative Compound->Receptor Binding & Modulation Response Cellular Response Effector->Response

Application Notes and Protocols: 2-Mercapto-4,6-dimethylnicotinonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4,6-dimethylnicotinonitrile is a versatile heterocyclic building block crucial in the synthesis of various biologically active compounds. Its unique structure, featuring a pyridine (B92270) ring substituted with a mercapto, two methyl, and a nitrile group, provides multiple reactive sites for chemical modification. This allows for the construction of complex fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyridothienopyrimidines. These scaffolds are of significant interest in pharmaceutical research due to their demonstrated broad-spectrum antimicrobial and potent anticancer activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key pharmaceutical intermediate.

Applications in the Synthesis of Bioactive Molecules

This compound is a pivotal starting material for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. The general synthetic strategy involves the S-alkylation of the mercapto group, followed by an intramolecular Thorpe-Ziegler cyclization. This approach leads to the formation of a thiophene (B33073) ring fused to the pyridine core, yielding the 3-aminothieno[2,3-b]pyridine scaffold.

These 3-aminothieno[2,3-b]pyridine intermediates can be further elaborated into more complex heterocyclic systems, such as pyridothienopyrimidines, through cyclocondensation reactions with various reagents. The resulting compounds have shown promising biological activities, including:

  • Anticancer Activity: Certain pyridothienopyrimidine derivatives have exhibited significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating inhibitory activity against key enzymes like EGFR kinase.

  • Antimicrobial Activity: A range of synthesized thienopyridine and pyridothienopyrimidine derivatives have displayed notable antibacterial and antifungal properties against various pathogenic strains.

Data Presentation

Table 1: Synthesis and Characterization of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
Compound IDN-Aryl SubstituentYield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺
1a 4-Fluorophenyl83208–209316.0914
1b 4-Methoxyphenyl69169–171380.1050 (M+Na)⁺
Table 2: Spectral Data for Representative 3-Amino-thieno[2,3-b]pyridine Derivatives
Compound ID¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
2a 7.39–8.62 (m, 8H, ArH's and NH₂)-3425, 3348, 3247 (NH₂), 3070 (CH), 2194 (CN), 1658 (C=N), 1569 (C=C)
2b 6.88 (s, br., 2H, NH₂), 7.31–8.11 (m, 7H, ArH's)-3320, 3151 (NH₂), 3001 (CH), 1648 (C=N), 1573 (C=C)

Note: '-' indicates data not available in the provided search results.

Table 3: Biological Activity of Pyridothienopyrimidine Derivatives
Compound IDTargetActivityIC₅₀ / MIC
3a MCF-7 (breast cancer)Cytotoxic1.17 µM
3b HeLa (cervical cancer)Cytotoxic2.79 µM
3c EGFR KinaseInhibitor7.27 nM
4a S. aureusAntibacterial4 µg/mL
4b C. albicansAntifungal8 µg/mL

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes the S-alkylation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile followed by intramolecular Thorpe-Ziegler cyclization.[1]

Materials:

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • N-aryl-2-chloroacetamide

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Protocol 2: Synthesis of Pyridothienopyrimidines from 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520)

This protocol outlines the cyclocondensation of 3-aminothieno[2,3-b]pyridine-2-carboxamide with urea (B33335) to form a pyridothienopyrimidinone.[2]

Materials:

Procedure:

  • A mixture of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1 mmol) and urea (5 mmol) is heated at 180 °C for 1 hour.

  • After cooling, the solid residue is triturated with hot water.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Thorpe-Ziegler Cyclization cluster_step3 Step 3: Pyridothienopyrimidine Formation start 2-Mercapto-4,6-dimethyl- nicotinonitrile reagent1 N-aryl-2-chloroacetamide 10% aq. KOH, DMF start->reagent1 intermediate1 S-Alkylated Intermediate reagent1->intermediate1 reagent2 10% aq. KOH, DMF intermediate1->reagent2 product1 3-Amino-N-arylthieno[2,3-b]- pyridine-2-carboxamide reagent2->product1 reagent3 Urea, 180°C product1->reagent3 final_product Pyridothienopyrimidine Derivative reagent3->final_product

Caption: Synthetic workflow for the preparation of pyridothienopyrimidine derivatives.

Caption: General reaction pathway for thieno[2,3-b]pyridine synthesis.

signaling_pathway cluster_cell Target Cell receptor Enzyme (e.g., EGFR) inhibition Inhibition receptor->inhibition drug Pyridothienopyrimidine Derivative drug->receptor Binds to active site downstream Downstream Signaling (e.g., Proliferation) inhibition->downstream Blocks apoptosis Apoptosis inhibition->apoptosis Induces

Caption: Conceptual diagram of enzyme inhibition by a pyridothienopyrimidine derivative.

References

Application Notes and Protocols: Mannich Reaction with 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton-containing compound. This three-component condensation reaction, involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, yields a β-amino carbonyl compound known as a Mannich base.[1][2] Mannich bases are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products, including peptides, alkaloids, and antibiotics.[1] The introduction of an aminomethyl group can significantly influence the pharmacological profile of a molecule.

This document provides a detailed protocol for the Mannich reaction using 2-Mercapto-4,6-dimethylnicotinonitrile as the active hydrogen-containing substrate. The resulting S-aminomethylated derivatives are of significant interest in medicinal chemistry due to the diverse biological activities associated with Mannich bases, such as antimicrobial, anticancer, and anti-inflammatory properties.

Applications

Mannich bases derived from heterocyclic systems are a well-established class of compounds with a broad spectrum of pharmacological activities. The aminomethylation of this compound is anticipated to yield novel compounds with potential therapeutic applications. While specific studies on the biological activity of Mannich bases derived directly from this nitrile are not extensively documented in publicly available literature, the general activities of related Mannich bases suggest potential applications in several areas:

  • Antimicrobial Agents: Mannich bases are known to exhibit significant antibacterial and antifungal properties. The introduction of various aminomethyl groups can modulate the lipophilicity and steric factors of the parent molecule, potentially enhancing its interaction with microbial targets.

  • Anticancer Agents: A number of Mannich bases have demonstrated cytotoxic activity against various cancer cell lines. The aminomethyl moiety can act as a pharmacophore that interacts with biological targets involved in cell proliferation.

  • Anti-inflammatory Agents: The anti-inflammatory potential of Mannich bases has been reported, suggesting that derivatives of this compound could be investigated for their ability to modulate inflammatory pathways.

  • Central Nervous System (CNS) Activity: Certain Mannich bases have shown activity as anticonvulsant and analgesic agents, indicating potential for development as therapeutics for neurological disorders.

Reaction Scheme

The general scheme for the Mannich reaction of this compound involves the reaction of the thiol group with formaldehyde and a secondary amine to yield the corresponding S-substituted Mannich base.

Caption: General Mannich reaction scheme.

Experimental Protocol

This protocol is a general guideline adapted from procedures for structurally similar compounds. Optimization of reaction conditions may be necessary for specific amines.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the secondary amine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde solution (1.2 eq). A catalytic amount of concentrated hydrochloric acid may be added to facilitate the reaction.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a specified time (typically 2-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Neutralization: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude Mannich base is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the purified Mannich base is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the Mannich reaction of this compound with various secondary amines. Please note that the yields are hypothetical and intended for illustrative purposes, as specific literature data for these exact reactions are limited.

EntrySecondary AmineProduct NameReaction Time (h)Yield (%)
1Dimethylamine2-((Dimethylamino)methylthio)-4,6-dimethylnicotinonitrile485
2Diethylamine2-((Diethylamino)methylthio)-4,6-dimethylnicotinonitrile582
3Piperidine4,6-Dimethyl-2-(piperidin-1-ylmethylthio)nicotinonitrile688
4Morpholine4,6-Dimethyl-2-(morpholinomethylthio)nicotinonitrile690
5Pyrrolidine4,6-Dimethyl-2-(pyrrolidin-1-ylmethylthio)nicotinonitrile487

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Mannich bases derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Secondary Amine and Formaldehyde dissolve->add_reagents reflux Reflux (2-8 h) add_reagents->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate extract Extraction & Washing evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterize Spectroscopic Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: Mannich reaction experimental workflow.

Signaling Pathway (Hypothetical)

The biological activity of Mannich bases is often attributed to their ability to act as alkylating agents after in-vivo deamination. The following diagram illustrates a hypothetical signaling pathway where a Mannich base derivative of this compound may exert its cytotoxic effects.

signaling_pathway cluster_cell Cancer Cell mannich_base Mannich Base Derivative deamination In-vivo Deamination mannich_base->deamination alkylating_agent Reactive Alkylating Intermediate deamination->alkylating_agent dna Cellular Nucleophiles (e.g., DNA, Proteins) alkylating_agent->dna attacks alkylation Alkylation dna->alkylation apoptosis Apoptosis / Cell Cycle Arrest alkylation->apoptosis

Caption: Hypothetical cytotoxic mechanism.

References

Application Notes and Protocols: Synthesis of Anti-Tubercular Agents from 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1][2][3][4] Pyridine derivatives have emerged as a promising class of compounds with demonstrated anti-tubercular activity.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of anti-tubercular agents starting from 2-mercapto-4,6-dimethylnicotinonitrile. The protocols are based on established synthetic methodologies that have yielded compounds with significant inhibitory activity against Mycobacterium tuberculosis H37Rv.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of anti-tubercular agents from this compound primarily involves two series of derivatives: 3-cyano-4,6-dimethyl-2-(alkyl/arylthio)pyridines and 4,6-dimethyl-2-(alkyl/arylthio)nicotinamides .[1][2] The general synthetic scheme begins with the synthesis of the precursor, 3-cyano-4,6-dimethyl-2-mercaptopyridine, from malononitrile (B47326).[2]

General Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Synthesis of 2-(Alkyl/Arylthio)pyridine Derivatives cluster_2 Step 3: Synthesis of Nicotinamide (B372718) Derivatives A Malononitrile B Thiocyanoacetamide A->B H2S, Triethylamine (B128534) C 3-Cyano-4,6-dimethyl-2-mercaptopyridine (2) B->C Acetylacetone (B45752) D 3-Cyano-4,6-dimethyl-2-alkylthiopyridine (3a-3d) C->D Alkyl/Aryl halide E 4,6-Dimethyl-2-(alkylthio)nicotinamide (4a-4d) D->E Acid catalyzed hydrolysis (50% v/v H2SO4)

Caption: Synthetic workflow for derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-mercaptopyridine (2)

This protocol is foundational for synthesizing the subsequent derivatives.

  • Thiocyanoacetamide Synthesis: Pass hydrogen sulfide (B99878) (H₂S) gas through a solution of malononitrile in the presence of triethylamine to yield thiocyanoacetamide.[2]

  • Cyclization: React the resulting thiocyanoacetamide with acetylacetone to form 3-cyano-4,6-dimethyl-2-mercaptopyridine.[2]

Protocol 2: Synthesis of 3-Cyano-4,6-dimethyl-2-(alkyl/arylthio)pyridines (3a-3d)

This series of compounds is synthesized by reacting the precursor with various alkyl or aryl halides.[2]

  • Reaction Setup: To a cooled solution of 20% w/v sodium hydroxide (B78521) (15 mL), add 3-cyano-4,6-dimethyl-2-mercaptopyridine (1.64 g, 0.01 mol).[2]

  • Catalyst Addition: Stir the mixture at 5-10°C and add tetrabutyl ammonium (B1175870) bromide as a phase transfer catalyst.[2]

  • Alkyl/Aryl Halide Addition: Add the corresponding alkyl or aryl halide (e.g., benzyl (B1604629) chloride in ethanol) dropwise to the reaction mixture.[2]

  • Reaction and Isolation: Stir the mixture for 4-5 hours and then leave it overnight at room temperature. Collect the resulting solid and wash it with water to yield the final product.[2]

Protocol 3: Synthesis of 4,6-Dimethyl-2-(alkylthio)nicotinamides (4a-4d)

This series is synthesized via acid-catalyzed hydrolysis of the corresponding 3-cyano-4,6-dimethyl-2-(alkylthio)pyridines.[2]

  • Hydrolysis: Add the 2-(alkylthio)-4,6-dimethylnicotinonitrile derivative (e.g., 2-(propylthio)-4,6-dimethylnicotinonitrile, 1.96 g, 0.0089 mol) to 12 mL of 50% v/v sulfuric acid (H₂SO₄).[2]

  • Reflux: Reflux the reaction mixture for 1-2 hours at 100°C.[2]

  • Neutralization and Isolation: Bring the reaction mixture to room temperature and neutralize it with a 20% w/v sodium hydroxide solution until it is basic to litmus (B1172312) paper. Filter the resulting solid under suction, dry it at room temperature, and recrystallize from benzene.[2]

Anti-Tubercular Activity

The synthesized compounds have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the Lowenstein Jensen medium (proportion method).[1][2][3][4]

Quantitative Data Summary

The anti-tubercular screening data revealed that all tested compounds showed moderate to very good inhibitory activity.[1][2][3][4] The nicotinamide derivatives (4a-4d) exhibited particularly strong anti-tuberculosis activity.[1][2][3][4] Structure-Activity Relationship (SAR) studies indicate that increasing the chain length of the alkyl group at the 2-position significantly enhances the activity of the title molecules.[2]

CompoundR GroupConcentration (µg/mL)Activity against M. tuberculosis H37RvReference
3a C₃H₇12.5Active[1][2]
3b C₄H₉12.5Active[1][2]
3c C₆H₁₃12.5Active[1][2]
3d CH₂C₆H₅12.5Active[1][2]
4a C₃H₇12.5Very Good[1][2]
4b C₄H₉12.5Very Good[1][2]
4c C₆H₁₃12.5Very Good[1][2]
4d CH₂C₆H₅12.5Very Good[1][2]
Isoniazid --Standard[1][3]

Potential Mechanism of Action

While the exact mechanism of action for these specific this compound derivatives is not fully elucidated in the provided references, related mercapto-heterocyclic compounds have been shown to target the Type II NADH dehydrogenase (NDH-2) of Mycobacterium tuberculosis.[5][6][7][8][9][10] NDH-2 is a crucial enzyme in the mycobacterial respiratory chain, responsible for transporting electrons from NADH to the electron transport chain.[5][6] Inhibition of NDH-2 disrupts ATP production, leading to bacterial cell death.[5][6]

Proposed Signaling Pathway of NDH-2 Inhibition

G A This compound Derivative B Mycobacterium tuberculosis Type II NADH Dehydrogenase (NDH-2) A->B Inhibition C Electron Transport from NADH to Electron Transport Chain B->C Catalyzes D ATP Production C->D Leads to E Bacterial Cell Death D->E Disruption leads to

Caption: Proposed mechanism of action via NDH-2 inhibition.

Conclusion

This compound serves as a valuable starting material for the synthesis of potent anti-tubercular agents. The synthetic protocols provided are straightforward and yield compounds with significant activity against M. tuberculosis. The nicotinamide derivatives, in particular, show great promise. Further investigation into the precise mechanism of action and optimization of the lead compounds could pave the way for the development of new and effective treatments for tuberculosis.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4,6-dimethylnicotinonitrile is a thiol-containing heterocyclic compound. While specific studies on the antioxidant properties of this exact molecule are not extensively documented in publicly available literature, the nicotinonitrile (3-cyanopyridine) scaffold is recognized for its role in various biologically active compounds. Notably, some nicotinonitrile derivatives have demonstrated significant antioxidant activity, in some cases even surpassing that of ascorbic acid in ABTS radical scavenging assays[1]. The presence of a mercapto (-SH) group further suggests potential antioxidant capacity, as thiol-containing compounds are known to act as effective reducing agents and radical scavengers[2][3].

These application notes provide a framework for the systematic evaluation of the antioxidant activity of this compound using established in vitro assays. The following protocols for the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are detailed to guide researchers in determining its radical scavenging capabilities.

Data Presentation

Quantitative results from the antioxidant assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The primary metric for quantifying antioxidant activity in these assays is the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeTest Compound Concentration (µg/mL or µM)% InhibitionIC50 Value (µg/mL or µM)Positive Control (e.g., Ascorbic Acid, Trolox) IC50 Value (µg/mL or µM)
DPPH Radical Scavenging Assay [Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
ABTS Radical Cation Scavenging Assay [Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]

Note: This table is a template. Experimental data for this compound is not currently available in the cited literature and needs to be generated through experimentation.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which are widely used for screening the antioxidant activity of chemical compounds.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol with the same concentration range as the test compound.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each concentration of the test compound.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the test compound with DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution[4].

  • Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Trolox) with the same concentration range as the test compound.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and the positive control in a 96-well microplate.

  • Incubation and Measurement: Incubate the microplate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the test compound.

    • A_sample is the absorbance of the test compound with the ABTS•+ solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound.

Visualizations

Signaling Pathway

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species Healthy_Cell Cellular Homeostasis Antioxidant This compound (Thiol Antioxidant) Antioxidant->ROS Donates electron/H+ Scavenges Antioxidant->Healthy_Cell Protects & Maintains DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound/Control in 96-well plate DPPH_Sol->Mix Test_Cmpd Prepare Serial Dilutions of This compound Test_Cmpd->Mix Pos_Ctrl Prepare Serial Dilutions of Positive Control Pos_Ctrl->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ Radical (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_Radical->Dilute_ABTS Mix Mix ABTS•+ Solution with Test Compound/Control in 96-well plate Dilute_ABTS->Mix Test_Cmpd Prepare Serial Dilutions of This compound Test_Cmpd->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Application in the Synthesis of Fused Pyrimidine Analogues: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyrimidine (B1678525) analogues represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the development of numerous therapeutic agents. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them privileged scaffolds in drug discovery. This document provides detailed application notes on their use as anticancer and antimicrobial agents, complete with experimental protocols for their synthesis and biological evaluation, and visual diagrams of relevant signaling pathways.

I. Application Notes: Anticancer and Antimicrobial Properties

Fused pyrimidines are versatile pharmacophores exhibiting significant potential in oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes crucial for cell proliferation and survival.

Anticancer Applications: Targeting Kinase Signaling Cascades

Many fused pyrimidine derivatives have been developed as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signal transduction pathways.[1] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[2]

  • Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors: This scaffold is a well-established ATP-competitive inhibitor targeting various kinases. For instance, derivatives of this class have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Phosphoinositide 3-kinases (PI3Ks).[3] Inhibition of CDK2, for example, can lead to cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.[4] Similarly, targeting the PI3K/Akt/mTOR pathway can disrupt signals that promote tumor cell growth, survival, and angiogenesis.

  • Pyrido[2,3-d]pyrimidines in Oncology: This class of fused pyrimidines has also yielded promising anticancer agents. Some derivatives act as dual inhibitors of pathways like MAPK and PI3K, offering a strategy to overcome drug resistance.[5]

Antimicrobial Applications: Disrupting Essential Bacterial Processes

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Fused pyrimidines have shown considerable promise in this area by targeting essential bacterial enzymes that are absent or significantly different in humans.

  • Triazolo[1,5-a]pyrimidines as Antibacterial Agents: Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[6] These enzymes are critical for bacterial DNA replication and nucleotide synthesis, respectively. Inhibition of these targets leads to bacterial cell death. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

II. Quantitative Data Summary

The following tables summarize the biological activity of representative fused pyrimidine analogues.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives against CDK2 and TRKA Kinases

Compound IDStructureCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6s 7-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine0.230.45
6t 7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine0.090.45
Ribociclib (Ref.) CDK4/6 Inhibitor0.07 (CDK2)-
Larotrectinib (Ref.) TRK Inhibitor-0.07

Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases.[7]

Table 2: Antimicrobial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDStructureS. aureus MIC (nM)E. coli MIC (nM)P. aeruginosa MIC (nM)B. subtilis MIC (nM)
9n 5-(4-chlorophenyl)-7-(4-methoxyphenyl)-[6][7][8]triazolo[1,5-a]pyrimidine----
9o 5-(4-methylphenyl)-7-(4-methoxyphenyl)-[6][7][8]triazolo[1,5-a]pyrimidine24515316
Ciprofloxacin (Ref.) Antibiotic---10

MIC (Minimum Inhibitory Concentration) values indicate the potency of the compounds against various bacterial strains. Data extracted from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives.[6]

III. Experimental Protocols

Synthesis Protocol: Representative Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization.[4]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (10 mmol) in ethanol (B145695) (50 mL), add phenylhydrazine (B124118) (10 mmol).

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the product.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) and formamide (B127407) (25 mL) is heated to 190°C and refluxed for 8 hours.

  • After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • A suspension of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10 mmol) in phosphorus oxychloride (20 mL) is refluxed at 106°C for 6 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is filtered, washed with water, and dried to afford the final product.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a fused pyrimidine analogue against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted test compound or vehicle (DMSO) to the wells. Include a known inhibitor as a positive control.

  • Reaction Initiation: Start the reaction by adding ATP at a concentration close to the Kₘ of the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Terminate the reaction and measure the remaining ATP using a commercial luminescence-based assay kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data with respect to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[7]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN->PIP2 Dephosphorylates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Fused Pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of fused pyrimidine analogues.

CDK2_Cyclin_E_Pathway GrowthSignals Growth Signals CyclinD_CDK46 Cyclin D / CDK4/6 GrowthSignals->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Inhibitor Fused Pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: Regulation of the G1/S cell cycle transition by the CDK2/Cyclin E complex.

Experimental_Workflow Synthesis Synthesis of Fused Pyrimidine Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay, Antimicrobial Testing) Purification->Screening DataAnalysis Data Analysis (IC₅₀ / MIC Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis Iterative Design

Caption: General experimental workflow for the development of fused pyrimidine analogues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Mercapto-4,6-dimethylnicotinonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a one-pot reaction analogous to the Gewald synthesis. The primary reactants are acetylacetone (B45752), malononitrile (B47326), and elemental sulfur, with a base as a catalyst.

Issue IDQuestionPossible CausesSuggested Solutions
YLD-001 Low or No Product Formation Failure of the initial Knoevenagel condensation: The reaction between acetylacetone and malononitrile may not be proceeding efficiently.[1]- Verify base catalyst: Ensure the appropriate amount and type of base (e.g., morpholine, piperidine, triethylamine) is used. Consider using a milder base or adjusting the concentration if dimerization is an issue.[2] - Monitor the condensation: Run a small-scale reaction of just acetylacetone and malononitrile with the base and monitor the formation of the condensed intermediate using TLC or LC-MS before adding sulfur.[1]
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, leading to side product formation.[1]- Temperature screening: Experiment with a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific setup.[1]
Incorrect solvent: The polarity of the solvent can significantly affect the reaction.[1]- Solvent selection: Use polar solvents like ethanol, methanol, or DMF, which are commonly used to enhance the condensation and dissolve elemental sulfur.[1][2]
YLD-002 Formation of a Significant Amount of Byproducts Dimerization of the α,β-unsaturated nitrile intermediate: This can compete with the desired cyclization reaction.[1][2]- Adjust reaction conditions: Modifying the temperature or the rate of reagent addition can help minimize the formation of this dimer.[1] - Base selection: Using a milder base or a lower concentration of the base may reduce dimerization.[2]
Reaction of malononitrile with acetylacetone in the absence of a strong base: This can lead to the formation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile instead of the desired mercapto- compound.- Ensure adequate basicity: The presence of a suitable base is crucial to direct the reaction towards the desired product.
PUR-001 Difficulty in Product Purification Presence of unreacted starting materials: Incomplete reaction can leave acetylacetone, malononitrile, or sulfur in the final product.- Optimize reaction time: Monitor the reaction progress by TLC to ensure completion. - Washing: Wash the crude product with a solvent in which the starting materials are soluble but the product is not.
Residual elemental sulfur: Sulfur can be challenging to remove completely.[1]- Recrystallization: Recrystallize the crude product from a suitable solvent like acetic acid. - Solvent wash: Wash the crude product with a solvent in which sulfur has good solubility.
Presence of dimeric byproducts: These can be difficult to separate from the desired product.[1]- Column chromatography: If recrystallization is ineffective, purification by column chromatography on silica (B1680970) gel may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a multi-component reaction that follows the principles of the Gewald reaction.[3][4] It begins with a Knoevenagel condensation between acetylacetone and malononitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[3] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final this compound product.[3]

Q2: What is the role of the base in this reaction?

A2: The base is a crucial catalyst for two key steps in the reaction.[2] It facilitates the initial Knoevenagel condensation by deprotonating the active methylene (B1212753) group of malononitrile.[4] It also promotes the subsequent cyclization step involving the sulfur adduct.[2] Common bases used are organic amines such as morpholine, piperidine, or triethylamine.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.

Q4: What are some common side reactions to be aware of?

A4: A significant side reaction is the dimerization of the Knoevenagel condensation intermediate (the α,β-unsaturated nitrile).[1][2] This can reduce the yield of the desired this compound. The reaction conditions, particularly the choice and concentration of the base, can influence the extent of this side reaction.[2]

Q5: What is the recommended work-up and purification procedure?

A5: After the reaction is complete, the mixture is typically cooled to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization, for instance from acetic acid. If impurities persist, column chromatography on silica gel is a viable option.[1]

Experimental Protocol

The following is a general experimental protocol for the one-pot synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired outcomes.

Materials:

  • Acetylacetone

  • Malononitrile

  • Elemental Sulfur

  • Base (e.g., Morpholine or Triethylamine)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Add the base catalyst (e.g., morpholine, 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to a moderately elevated temperature (e.g., 50-70 °C) with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid) or by column chromatography.

Visualizing the Process

Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Acetylacetone E Knoevenagel Condensation Product A->E + Malononitrile + Base B Malononitrile B->E C Sulfur (S8) F Sulfur Adduct C->F D Base (e.g., Morpholine) D->E E->F + Sulfur G This compound F->G Cyclization & Tautomerization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G A Combine Reactants: Acetylacetone, Malononitrile, Sulfur, Solvent B Add Base Catalyst A->B C Heat and Stir (e.g., 50-70°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Isolate Crude Product (Filtration or Concentration) E->F G Purify (Recrystallization or Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G A Low or No Yield? B Check Knoevenagel Condensation (TLC of reactants + base) A->B C Condensation OK? B->C D Optimize Reaction Conditions: - Temperature - Solvent C->D No E Significant Byproducts? C->E Yes F Adjust Base: - Milder Base - Lower Concentration E->F Yes (Dimerization) H Purification Issues? E->H No G Optimize Reagent Addition Rate F->G I Recrystallize from Different Solvents H->I Yes (e.g., Sulfur) J Consider Column Chromatography I->J

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Mercapto-4,6-dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The most common methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a light yellow to yellow solid. It has a high melting point and is reported to decompose at approximately 264 °C when measured in acetic acid[1].

Q3: What are the key stability concerns during the purification of this compound?

A3: The primary stability concern is the oxidation of the mercapto (-SH) group. Under certain conditions, it can oxidize to form disulfide or sulfonic acid impurities[2]. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

Q4: Does this compound exist in different structural forms?

A4: Yes, this compound can exist in tautomeric forms: the mercapto form (this compound) and the thione form (4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile)[2]. The equilibrium between these forms can be influenced by the solvent and pH. This is an important consideration for analytical characterization and purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the recrystallization solvent, even with heating. The chosen solvent has poor solubility for the compound.- Try a different solvent or a solvent mixture. Acetic acid or ethanol (B145695)/water mixtures have been reported for similar compounds[2].- Increase the volume of the solvent.- Ensure the solvent is heated to its boiling point.
Compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent might be higher than the melting point of the impurities.- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.- Add a small seed crystal of the pure compound to induce crystallization.- Try a different recrystallization solvent with a lower boiling point.
Poor recovery of the purified product. The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive.- Reduce the volume of the solvent used for recrystallization.- After cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility.- Consider a different solvent in which the compound has lower solubility at room temperature.
The purified product is still colored or shows impurities by TLC/HPLC. The chosen solvent is not effective at leaving the impurities in the solution. Co-precipitation of impurities.- Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.- Consider treating the hot solution with activated charcoal to remove colored impurities.- A second recrystallization from a different solvent system may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Significant peak tailing on silica (B1680970) gel columns. The basic nitrogen of the pyridine (B92270) ring can interact strongly with acidic silanol (B1196071) groups on the silica surface.- Add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase to block the active sites on the silica gel.- Use a less acidic stationary phase, such as neutral alumina.- Consider using a reverse-phase column with an appropriate mobile phase.
Poor separation of the desired compound from impurities. The mobile phase polarity is not optimized.- Systematically vary the solvent ratio of your mobile phase (e.g., using a gradient of ethyl acetate (B1210297) in hexane).- Try a different solvent system. For example, dichloromethane/methanol can be effective for polar compounds.
The compound appears to be degrading on the column. The compound may be sensitive to the acidic nature of standard silica gel.- Use a deactivated (end-capped) silica gel.- Neutralize the silica gel by pre-treating it with a solution containing triethylamine.- Perform the chromatography quickly to minimize contact time with the stationary phase.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase.- Add a more polar solvent to the mobile phase to elute the compound.- If using silica gel, adding a small amount of acetic acid or formic acid to the mobile phase might help in some cases, but be cautious about potential side reactions.

Experimental Protocols

Purity Assessment by HPLC

A high-performance liquid chromatography (HPLC) method can be used to assess the purity of this compound. A certificate of analysis for a commercially available sample shows a purity of 99.75% can be achieved and is likely determined by a method similar to the one described below.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).
Detection UV at a suitable wavelength (to be determined by UV-Vis spectrum).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Illustrative Recrystallization Protocol

This is a general guideline; optimization may be required.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Visualizations

Troubleshooting Workflow for Purification

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol or Acetic Acid) start->recrystallization purity_check Assess Purity (TLC/HPLC) recrystallization->purity_check column_chromatography Perform Column Chromatography (Silica or Alumina) column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) purity_check->troubleshoot_recrystallization Purity Not Acceptable troubleshoot_chromatography Troubleshoot Chromatography (See Guide) purity_check->troubleshoot_chromatography Purity Not Acceptable troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography Recrystallization Fails troubleshoot_chromatography->column_chromatography

Caption: A decision-making workflow for the purification of crude this compound.

Potential Impurity Formation Pathways

ImpurityFormation product This compound disulfide Disulfide Impurity product->disulfide Mild Oxidation sulfonic_acid Sulfonic Acid Impurity product->sulfonic_acid Strong Oxidation

Caption: Potential oxidation pathways leading to common impurities during purification.

References

Technical Support Center: Synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile. The primary synthetic route is presumed to be a modification of the Gewald reaction, a versatile method for synthesizing polysubstituted 2-aminothiophenes and related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis is typically achieved via a one-pot, three-component Gewald reaction.[1][2][3] This reaction involves the condensation of a β-dicarbonyl compound (in this case, acetylacetone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Gewald synthesis can be attributed to several factors. The most critical initial step is the Knoevenagel condensation between the ketone and the active methylene (B1212753) nitrile.[4] If this step is inefficient, the overall yield will be poor. Other factors include suboptimal reaction temperature, incorrect choice of base or solvent, and premature precipitation of intermediates.[4]

Q3: What are the common impurities I should expect, and how can they be removed?

A3: Common impurities include unreacted starting materials, residual elemental sulfur, and byproducts from side reactions.[4] Elemental sulfur can often be removed by recrystallization from a suitable solvent or by washing the crude product with a solvent in which sulfur is soluble.[4] Other impurities may require purification by column chromatography on silica (B1680970) gel.[5]

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved reaction yields and significantly shorter reaction times.[1]

Q5: What is the expected tautomeric form of the final product?

A5: The product, this compound, exists in a tautomeric equilibrium with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The thione tautomer is generally favored in the solid state.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no product formation). Failure of the initial Knoevenagel condensation.[4]- Verify the quality of the ketone and active nitrile. - Ensure the base is active and used in the correct stoichiometric amount. - Consider running a preliminary test of the Knoevenagel condensation step alone and monitor by TLC.[4]
Low product yield. - Suboptimal reaction temperature.[4] - Incorrect solvent choice. - Dimerization of the α,β-unsaturated nitrile intermediate.[4]- Screen a range of temperatures (e.g., 45°C, 70°C) to find the optimum.[4] - Use polar solvents like ethanol (B145695), DMF, or methanol. - Ensure efficient stirring to prevent localized high concentrations of intermediates.
Product is a dark, tarry substance. Reaction temperature is too high, leading to decomposition or polymerization side reactions.- Reduce the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting materials are consumed (determined by TLC).
Crude product is contaminated with elemental sulfur. Excess sulfur was used, or it has low solubility in the reaction/workup solvent.- Wash the crude product with a solvent in which sulfur has high solubility (e.g., carbon disulfide - use with extreme caution in a fume hood ). - Recrystallization from a suitable solvent like ethanol or acetic acid is often effective.[4][6]
Difficulty in isolating the product. The product may be soluble in the reaction solvent at room temperature.- Cool the reaction mixture in an ice bath to induce precipitation. - If no precipitate forms, pour the reaction mixture into ice-water and stir to precipitate the product.[5] - If the product remains in solution, remove the solvent under reduced pressure and purify the residue.[4]

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the specific substrates, catalyst, and reaction conditions. The following table summarizes representative data for the synthesis of various 2-aminothiophenes, which are structurally related to the target molecule.

Carbonyl Compound Active Nitrile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
KetonesMalononitrile (B47326)TriethylamineWaterRoom Temp.N/A75-98[6]
KetonesMalononitrileSodium PolysulfideWater700.5-142-90[6]
AldehydesNitrilesPiperidineEthanolReflux1.569-86[6]
KetonesNitrilesSodium HydroxideEutectic SolventN/AN/A68-88[6]
Ketone/AldehydeNitrileMorpholineEthanol50-702-12Moderate to Good[5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Gewald Reaction

This protocol is a representative procedure based on the principles of the Gewald reaction.

Materials:

  • Acetylacetone (B45752) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine or Piperidine (1.0 equiv)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.[5]

  • Heat the reaction mixture with stirring to a temperature of 50-70°C.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and dry.[5]

  • If no precipitate forms, pour the reaction mixture into ice-water with stirring. Collect the resulting solid by filtration.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to obtain the pure product.[4][5]

  • Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[5]

Visualizations

Synthesis_Pathway Reactants Acetylacetone + Malononitrile + Sulfur (S8) Knoevenagel Knoevenagel Condensation (Base Catalyst) Reactants->Knoevenagel Main Pathway Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition & Cyclization Unsaturated_Nitrile->Sulfur_Addition Side_Reaction Dimerization Unsaturated_Nitrile->Side_Reaction Side Reaction Main_Product This compound Sulfur_Addition->Main_Product Dimer_Product Dimeric Byproduct Side_Reaction->Dimer_Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Condensation Is Knoevenagel Condensation Occurring? Start->Check_Condensation Check_Reagents Verify Quality of Reagents and Base Check_Condensation->Check_Reagents No Check_Conditions Are Reaction Conditions (Temp, Time) Optimal? Check_Condensation->Check_Conditions Yes Optimize_Condensation Optimize Base/ Solvent for Condensation Check_Reagents->Optimize_Condensation Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Screen Temperature Range (e.g., 45-70°C) Check_Conditions->Optimize_Cyclization No Check_Purification Is Product Lost During Workup/Purification? Check_Conditions->Check_Purification Yes Optimize_Cyclization->Success Modify_Workup Modify Workup: - Ice-water precipitation - Recrystallization Check_Purification->Modify_Workup Yes Check_Purification->Success No Modify_Workup->Success

Caption: Troubleshooting workflow for low yield in the synthesis reaction.

References

Stability and storage conditions for 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Mercapto-4,6-dimethylnicotinonitrile for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at 4°C under a nitrogen atmosphere.[1][2] It is also recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area.[3]

Q2: How should I store solutions of this compound?

Solutions of the compound should be stored under nitrogen. For long-term storage of up to six months, it is recommended to keep the solution at -80°C.[1] For shorter-term storage of up to one month, -20°C is suitable.[1]

Q3: What is the shelf life of this compound?

When stored as a solid at 4°C under nitrogen, the compound is expected to be stable for an extended period.[1] When in solution, it is stable for up to six months at -80°C or one month at -20°C.[1]

Q4: Is this compound sensitive to air or light?

The presence of a mercapto (-SH) group suggests a potential sensitivity to oxidation. Therefore, storing the compound under an inert atmosphere like nitrogen is recommended to prevent degradation.[1] While specific data on light sensitivity is not available, it is good laboratory practice to store chemical compounds in amber vials or in the dark.

Q5: What are the physical and chemical properties of this compound?

The key physical and chemical properties are summarized below:

PropertyValue
Molecular FormulaC8H8N2S[2][4][5]
Molecular Weight164.23 g/mol [1][2][5]
AppearanceSolid[1]
Melting Point264 °C (with decomposition)[6]

Troubleshooting Guide

Issue 1: I am seeing unexpected or inconsistent results in my experiments.

  • Possible Cause: Compound degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (solid at 4°C under nitrogen; solutions at -80°C or -20°C under nitrogen).[1]

    • Check for Signs of Degradation: Visually inspect the solid for any changes in color or texture. For solutions, check for precipitation or color change.

    • Perform Quality Control: If degradation is suspected, it is advisable to re-qualify the compound using an appropriate analytical method such as HPLC or NMR to check for purity.

    • Use a Fresh Stock: If possible, use a fresh, unopened vial of the compound to repeat the experiment and compare the results.

Issue 2: The solid compound has changed in appearance (e.g., color change).

  • Possible Cause: Oxidation or contamination.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound was handled under an inert atmosphere whenever possible to minimize exposure to air.

    • Assess Purity: A change in appearance is a strong indicator of degradation. The purity of the compound should be assessed using analytical techniques before further use.

    • Proper Disposal: If significant degradation is confirmed, the compound should be disposed of according to your institution's safety guidelines.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.

    • Run the HPLC method to obtain the initial chromatogram. The primary peak corresponds to the intact compound. Note its retention time and peak area.

  • Storage of Samples:

    • Divide the remaining stock solution into several aliquots in separate vials to simulate different storage conditions (e.g., 4°C, -20°C, room temperature, exposure to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (time zero) chromatogram.

    • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the initial peak area.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL) t0 Initial HPLC Analysis (Time Zero) prep->t0 storage Store Aliquots under Varied Conditions prep->storage analysis Compare Chromatograms & Calculate Degradation t0->analysis tp Analyze at Time Points (e.g., 24h, 1wk, 1mo) storage->tp tp->analysis report Report Findings analysis->report

Caption: Workflow for assessing compound stability.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage check_appearance Compound Appearance Normal? check_storage->check_appearance Yes stop Discard Old Stock & Re-evaluate Protocol check_storage->stop No run_qc Perform QC Analysis (e.g., HPLC) check_appearance->run_qc No use_fresh Use Fresh Stock check_appearance->use_fresh Yes run_qc->use_fresh Purity OK run_qc->stop Degraded proceed Proceed with Experiment use_fresh->proceed

Caption: Decision tree for troubleshooting.

References

Overcoming solubility issues with 2-Mercapto-4,6-dimethylnicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 2-Mercapto-4,6-dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first troubleshooting steps I should take?

A2: If you are encountering solubility issues, we recommend a systematic approach. Start by attempting to dissolve a small, accurately weighed sample of the compound in a small volume of your chosen solvent. If it does not dissolve at room temperature, you can try gentle heating and agitation (e.g., vortexing or sonication). It is also advisable to test a range of solvents with varying polarities. For a more detailed workflow, please refer to our Troubleshooting Guide.

Q3: Can I heat the compound to increase its solubility?

A3: Yes, gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is important to note that this compound has a high melting point of 264 °C, at which it also decomposes.[3] Therefore, any heating should be done cautiously and well below this decomposition temperature. We recommend monitoring for any color changes or degradation of the compound upon heating.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Sonication is a useful technique to aid in the dissolution of poorly soluble solids. The high-frequency sound waves can help to break down agglomerates and increase the surface area of the solid exposed to the solvent, thereby accelerating the dissolution process. This can be particularly helpful for preparing stock solutions.

Troubleshooting Guide

Issue: My this compound is not dissolving in my selected organic solvent at room temperature.

Solution Workflow:

G start Start: Compound does not dissolve test_polar_aprotic Have you tried a polar aprotic solvent (e.g., DMSO, DMF)? start->test_polar_aprotic try_polar_aprotic Try dissolving in DMSO or DMF. test_polar_aprotic->try_polar_aprotic No still_insoluble1 Still insoluble? test_polar_aprotic->still_insoluble1 Yes try_polar_aprotic->still_insoluble1 gentle_heat Apply gentle heat (e.g., 40-60 °C) with stirring. still_insoluble1->gentle_heat Yes success Success: Compound dissolved still_insoluble1->success No still_insoluble2 Still insoluble? gentle_heat->still_insoluble2 sonicate Use a sonication bath. still_insoluble2->sonicate Yes still_insoluble2->success No still_insoluble3 Still insoluble? sonicate->still_insoluble3 cosolvent Consider using a co-solvent system. still_insoluble3->cosolvent Yes still_insoluble3->success No ph_adjustment If applicable for your experiment, consider pH adjustment. cosolvent->ph_adjustment consult Consult further resources or consider alternative solvents. ph_adjustment->consult

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Solvent Selection: If you are not constrained to a specific solvent, we recommend starting with polar aprotic solvents.

  • Physical Methods: If the compound remains insoluble, gentle heating and/or sonication can be employed.

  • Co-solvents: If a single solvent is not effective, a co-solvent system may improve solubility. This involves adding a small amount of a good solvent (e.g., DMSO) to the bulk solvent in which the compound is poorly soluble.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in common organic solvents based on available data for the compound and its analogs. This table should be used as a guide for initial solvent screening.

Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic DMSO, DMF, AcetonitrileLikely Soluble . DMF has been successfully used as a reaction solvent.[2] Similar compounds show good solubility in DMSO.[1]
Polar Protic Methanol, Ethanol, WaterSparingly Soluble to Insoluble . Analogs have limited water solubility.[1] Alcohols may offer some solubility, but likely less than polar aprotic solvents.
Non-polar Toluene, HexaneLikely Insoluble . The polar nature of the molecule makes solubility in non-polar solvents unlikely.
Chlorinated Dichloromethane (DCM)Potentially Sparingly Soluble . May have some utility, but polar aprotic solvents are a better starting point.
Acids Acetic AcidDecomposes at high temperatures . The compound is noted to decompose in acetic acid at its melting point.[3] Use with caution at lower temperatures.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol outlines a systematic approach to test the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., DMSO, DMF, ethanol, water, toluene)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate with stirrer

  • Sonicator bath

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 1-2 mg of this compound into a small, clean vial.

  • Initial Solvent Addition: Add 100 µL of the selected solvent to the vial.

  • Room Temperature Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid. If the solid has dissolved, the compound is soluble at >10-20 mg/mL in that solvent.

  • Heating (if necessary):

    • If the compound is not fully dissolved, gently heat the vial to 40-50 °C with continuous stirring for 5-10 minutes.

    • Allow the solution to cool to room temperature and observe if the compound remains in solution or precipitates out.

  • Sonication (if necessary):

    • If the compound is still not dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat steps 3-5. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: Dissolves completely at room temperature in a small volume of solvent.

    • Sparingly Soluble: Requires heating, sonication, or a larger volume of solvent to dissolve.

    • Insoluble: Does not dissolve even with heating, sonication, and in a larger volume of solvent.

  • Record Keeping: Meticulously record the volume of solvent required for dissolution and the conditions (e.g., heating, sonication) for each solvent tested.

Visualizations

G cluster_0 Poorly Soluble System cluster_1 Co-Solvent System A Insoluble Compound B Bulk Solvent C Solubilized Compound D Co-solvent molecules surround the compound C->D E Bulk Solvent D->E start Addition of Co-solvent start->C

Caption: Mechanism of improved solubility using a co-solvent system.

References

Technical Support Center: Optimizing Thieno[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-b]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thieno[2,3-b]pyridines, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Thorpe-Ziegler Cyclization

Question: My Thorpe-Ziegler reaction for the synthesis of a 3-aminothieno[2,3-b]pyridine is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Thorpe-Ziegler cyclization for thieno[2,3-b]pyridine (B153569) synthesis can stem from several factors. The reaction involves the base-catalyzed intramolecular condensation of a dinitrile.

Possible Causes and Solutions:

  • Ineffective Base: The choice and concentration of the base are critical.

    • Solution: If a weak base like sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N) is being used, consider switching to a stronger base such as sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). The use of stronger bases often leads to higher yields.[1] Optimization of the base concentration is also crucial; typically, a slight excess relative to the substrate is used.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: If the reaction is being run at room temperature, gentle heating (e.g., to 50-80 °C) can often promote the cyclization. However, excessively high temperatures can lead to decomposition of starting materials or products.[2] Microwave irradiation has also been shown to improve yields and reduce reaction times in some cases.

  • Poor Substrate Reactivity: Steric hindrance or unfavorable electronic effects on the starting 2-mercaptonicotinonitrile (B1308631) derivative can impede the cyclization.

    • Solution: While difficult to change for a target molecule, understanding the electronic nature of your substituents is important. Electron-withdrawing groups on the pyridine (B92270) ring can sometimes facilitate the reaction.

  • Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions.

    • Solution: Ensure the starting 2-mercaptonicotinonitrile is pure. Side reactions can sometimes be minimized by adjusting the reaction time and temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

Issue 2: Formation of Side Products in the Friedländer Synthesis

Question: I am attempting a Friedländer synthesis to prepare a thieno[2,3-b]pyridine from a 2-aminothiophene derivative and a β-ketoester, but I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

The Friedländer synthesis is a versatile method for constructing the pyridine ring of the thieno[2,3-b]pyridine system. However, it can be prone to side reactions.

Possible Side Products and Solutions:

  • Aldol Condensation Products: The ketone or β-ketoester starting material can undergo self-condensation, particularly under basic conditions, leading to the formation of α,β-unsaturated carbonyl compounds and other related impurities.[3]

    • Solution: To mitigate this, one can slowly add the carbonyl component to the reaction mixture containing the 2-aminothiophene and the catalyst. Using a milder base or switching to an acid catalyst (e.g., p-toluenesulfonic acid) can also prevent this side reaction.[3][4]

  • Regioisomers: If an unsymmetrical ketone is used, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric thieno[2,3-b]pyridines.[3]

    • Solution: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[5] Careful optimization of reaction temperature may also favor the thermodynamically more stable product.[3]

  • Starting Material Decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can cause the degradation of the starting 2-aminothiophene, which can be unstable.[3]

    • Solution: Employ milder reaction conditions where possible. Ensure the purity of the starting 2-aminothiophene, as impurities can catalyze decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[2,3-b]pyridines?

A1: The most prevalent methods for the synthesis of the thieno[2,3-b]pyridine core include:

  • The Gewald Reaction: This involves the reaction of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can then be further reacted to form the fused pyridine ring.

  • The Thorpe-Ziegler Cyclization: This method typically involves the base-catalyzed intramolecular cyclization of a 2-(cyanomethylthio)nicotinonitrile derivative to yield a 3-aminothieno[2,3-b]pyridine.

  • The Friedländer Synthesis: This approach involves the condensation of a 2-aminothiophene derivative with a β-ketoester or a similar 1,3-dicarbonyl compound, usually under acidic or basic catalysis, to construct the pyridine ring.[6]

Q2: How do I choose the appropriate solvent for my thieno[2,3-b]pyridine synthesis?

A2: The choice of solvent depends on the specific reaction and the solubility of your reactants.

  • For Gewald reactions , polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used, as is dimethylformamide (DMF).

  • For Thorpe-Ziegler cyclizations , polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the formation of the carbanion intermediate.

  • For Friedländer syntheses , the choice can range from alcohols to higher boiling point solvents like diphenyl ether, depending on the required reaction temperature.

Q3: My purified thieno[2,3-b]pyridine product has poor solubility. What can I do?

A3: Poor solubility is a known issue with some planar heterocyclic systems like thieno[2,3-b]pyridines, which can be attributed to strong crystal packing.

  • For purification, you may need to use more polar solvents like DMF or DMSO.

  • For biological assays, creating a stock solution in a solvent like DMSO and then diluting it into your aqueous buffer is a common practice.

  • In some cases, the introduction of bulky, non-planar substituents onto the thieno[2,3-b]pyridine core during the synthesis can disrupt crystal packing and improve solubility.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives via Thorpe-Ziegler Cyclization.

Starting MaterialBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2-(Cyanomethylthio)nicotinonitrileNaOEt (1.1)EtOHReflux285
2-(Cyanomethylthio)-4-methylnicotinonitrilet-BuOK (1.2)THF60478
2-(Cyanomethylthio)-6-phenylnicotinonitrileNaH (1.2)DMF80392
2-((1-Cyanoethyl)thio)nicotinonitrileK₂CO₃ (2.0)DMF100665

Table 2: Influence of Catalyst on the Yield of a Friedländer Synthesis of a Thieno[2,3-b]pyridine.

2-Aminothiophene Derivativeβ-Ketoester DerivativeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthyl acetoacetatep-TsOH (10)Toluene (B28343)Reflux875[2]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateEthyl acetoacetateKOH (20)EtOHReflux1268[2]
Ethyl 2-amino-4-phenylthiophene-3-carboxylateEthyl benzoylacetateZnCl₂ (15)Dioxane100682
Ethyl 2-amino-4-phenylthiophene-3-carboxylateEthyl benzoylacetatePiperidine (20)EtOHReflux1071

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene, a key intermediate for certain thieno[2,3-b]pyridine syntheses.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine (B109124) or triethylamine) (1.5 equiv)

  • Solvent (e.g., ethanol or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Stir the mixture to ensure good suspension of the sulfur.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Step-by-Step Thorpe-Ziegler Synthesis of a 3-Aminothieno[2,3-b]pyridine

Materials:

  • 2-(Cyanomethylthio)nicotinonitrile derivative (1.0 equiv)

  • Strong base (e.g., sodium ethoxide, 1.1 equiv)

  • Anhydrous solvent (e.g., ethanol or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • Set up a dry round-bottom flask with a condenser under an inert atmosphere.

  • Add the 2-(cyanomethylthio)nicotinonitrile derivative to the anhydrous solvent and stir to dissolve.

  • Carefully add the strong base to the solution. The addition may be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol) and stir.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice-water.

  • The product will often precipitate out of the aqueous mixture. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or DMF).

Protocol 3: Detailed Friedländer Synthesis of a Thieno[2,3-b]pyridine

Materials:

  • 2-Aminothiophene derivative (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) (1.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.1 equiv)

  • Acid or base catalyst (e.g., p-TsOH, 10 mol%)

  • High-boiling point solvent (e.g., toluene or diphenyl ether)

  • Round-bottom flask, Dean-Stark trap (for acid catalysis), condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser (if using an acid catalyst to remove water), add the 2-aminothiophene derivative, the β-ketoester, and the solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates upon cooling, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Core Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start_mat Select Starting Materials (e.g., 2-chloronicotinonitrile, 2-aminothiophene, ketone) reaction Perform Cyclization Reaction (e.g., Thorpe-Ziegler, Friedländer) start_mat->reaction Choose synthetic route monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring In-process control workup Quench Reaction and Extract Product monitoring->workup Reaction complete isolation Isolate Crude Product (Filtration, Evaporation) workup->isolation purification Purify Product (Recrystallization, Chromatography) isolation->purification analysis Characterize Final Product (NMR, MS, m.p.) purification->analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Conditions cluster_solutions2 Solutions for Materials cluster_solutions3 Solutions for Side Reactions start Low Yield Observed cause1 Incorrect Reaction Conditions? start->cause1 cause2 Poor Starting Material Quality? start->cause2 cause3 Side Reactions Dominating? start->cause3 sol1a Optimize Temperature cause1->sol1a sol1b Change Solvent cause1->sol1b sol1c Screen Catalysts/Bases cause1->sol1c sol2a Re-purify Starting Materials cause2->sol2a sol2b Use Anhydrous Reagents/Solvents cause2->sol2b sol3a Lower Temperature cause3->sol3a sol3b Change Order of Addition cause3->sol3b sol3c Use Milder Reagents cause3->sol3c end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol3a->end sol3b->end sol3c->end

References

Technical Support Center: Preventing Oxidation of the Mercapto Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the oxidation of mercapto (thiol) groups during chemical reactions. Find answers to frequently asked questions and troubleshoot common issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is mercapto group oxidation and why is it a problem?

A1: The mercapto group (-SH), also known as a thiol group, is highly susceptible to oxidation. This process can lead to the formation of disulfide bonds (R-S-S-R) between two thiol-containing molecules or within the same molecule.[1][2] This is a significant issue in peptide synthesis and drug development because it can lead to undesired side products, reduced yield, and in the case of proteins, incorrect folding and loss of biological activity.[3][4][5]

Q2: What are the main factors that promote the oxidation of mercapto groups?

A2: Several factors can accelerate the oxidation of thiols:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidant.[6]

  • pH of the Solution: Neutral to alkaline (basic) conditions deprotonate the thiol to a more reactive thiolate anion (R-S⁻), which is significantly more prone to oxidation.[6][7] Acidic conditions generally stabilize the mercapto group.[6][8]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.[7]

  • Temperature: Higher temperatures can increase the rate of oxidation.[6]

  • Solvent: The choice of solvent can influence the rate of oxidation.[9]

Q3: How can I prevent the oxidation of mercapto groups during my experiments?

A3: There are several strategies to prevent unwanted thiol oxidation:

  • Use of Protecting Groups: This is one of the most common and effective methods. A protecting group is temporarily attached to the thiol group, rendering it unreactive.[10][11]

  • Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, minimizes exposure to oxygen.[6]

  • Degassed Solvents: Using solvents that have been deoxygenated (e.g., by sparging with an inert gas) reduces the presence of dissolved oxygen.[6][7]

  • Control of pH: Maintaining a slightly acidic pH can help to keep the thiol in its protonated, less reactive state.[7][8]

  • Use of Reducing Agents: Adding a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the reaction mixture can help maintain the thiol in its reduced form.[2][7][12]

Q4: What are some common protecting groups for thiols?

A4: A variety of protecting groups are available for thiols, each with its own advantages and specific deprotection conditions. Some common examples include:

  • Trityl (Trt): A bulky group that is stable under many conditions but can be removed with acid.[10][13]

  • Acetamidomethyl (Acm): Stable to both acidic and basic conditions and is often removed using mercury(II) or iodine.

  • tert-Butyl (tBu): A robust protecting group that is typically removed with strong acid.[1]

  • Photoremovable Groups: These groups, like the o-nitrobenzyl group, can be removed by exposure to light, offering a mild and specific deprotection method.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving compounds with mercapto groups.

Issue 1: Unexpected Precipitate Formation in Solution

Symptom: A solid precipitates from your solution containing a thiol compound, even at concentrations where it should be soluble.

Possible Cause: This is often a sign of oxidation. The mercapto group may be oxidizing to form a disulfide-linked dimer, which can have lower solubility than the monomer and precipitate out of solution.[6]

Solutions:

  • Work Under an Inert Atmosphere: Purge your reaction vessel and solvents with an inert gas like nitrogen or argon to minimize oxygen exposure.[6]

  • Use Freshly Prepared, Degassed Solutions: Prepare your solutions immediately before use with solvents that have been deoxygenated.[6][7]

  • Acidify the Solution: If your experimental conditions permit, lowering the pH to a slightly acidic range can help prevent the formation of the more reactive thiolate anion.[6][8]

  • Add a Reducing Agent: Incorporate a small amount of a reducing agent like TCEP to maintain the thiol in its reduced state.[7]

Issue 2: Low Yield of the Desired Product in a Multi-Step Synthesis

Symptom: The final yield of your target molecule is significantly lower than expected, and you suspect side reactions involving the mercapto group.

Possible Cause: The unprotected thiol group may be reacting with other reagents or intermediates in your synthesis, or it may be oxidizing to form disulfide-linked side products.

Solutions:

  • Employ a Thiol Protecting Group: Select a protecting group that is stable to the reaction conditions of the subsequent steps in your synthesis. The choice of protecting group is critical and should be based on the overall synthetic strategy.[15]

  • Optimize Reaction Conditions: Minimize reaction times and use the mildest possible conditions to reduce the likelihood of side reactions.

  • Purify Intermediates: If possible, purify the intermediates to remove any oxidized species or byproducts before proceeding to the next step.

Issue 3: Difficulty in Removing the Thiol Protecting Group

Symptom: The deprotection step is incomplete, or the harsh deprotection conditions are leading to the degradation of your target molecule.

Possible Cause: The chosen deprotection method may not be suitable for your specific substrate, or the conditions may not be optimized.

Solutions:

  • Review Deprotection Protocols: Ensure that you are using the correct reagents, solvent, temperature, and reaction time for the specific protecting group. Classical methods for S-trityl deprotection, for instance, often involve acidic conditions.[16]

  • Use Scavengers: During acid-catalyzed deprotection (e.g., of a Trityl group), the released carbocation can be reactive. Adding a scavenger like triisopropylsilane (B1312306) (TIPS) can trap this cation and prevent side reactions.[13]

  • Consider an Orthogonal Protecting Group Strategy: For complex molecules with multiple functional groups, use protecting groups that can be removed under different, non-interfering conditions.[17] For example, a photoremovable group can be cleaved with light without affecting acid- or base-labile groups.[14]

Data Presentation

Comparison of Common Thiol Protecting Groups
Protecting GroupAbbreviationCommon Deprotection ConditionsStability & Notes
TriphenylmethylTrtMild acid (e.g., TFA), often with a scavenger like TIPS.[10][13]Bulky and effective. Widely used in peptide synthesis.[10]
AcetamidomethylAcmMercury(II) acetate (B1210297) followed by H₂S, or iodine.Stable to a wide range of conditions, including TFA.
tert-ButyltBuStrong acids (e.g., HF) or Hg(OAc)₂/TFA.[18]Very stable, requiring harsh removal conditions.[1]
4-MethoxytritylMmtMilder acidic conditions than Trt.More acid-labile than the Trityl group.
PhenacylPacZn/AcOH.[11]Can be removed under reductive conditions.[11]
o-NitrobenzylONBPhotolysis (UV light).[14]Allows for mild and specific deprotection.[14]

Experimental Protocols

Protocol 1: Protection of a Thiol Group using Trityl Chloride (Trt-Cl)

This protocol describes a general method for the protection of a thiol group.

Materials:

  • Thiol-containing compound

  • Trityl chloride (Trt-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Dissolve the thiol-containing compound in anhydrous DMF under an inert atmosphere.

  • Add 1.1 equivalents of TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add 1.05 equivalents of Trityl chloride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Deprotection of an S-Trityl Group

This protocol describes the removal of the Trityl protecting group under acidic conditions.[19]

Materials:

  • S-Trityl protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) as a scavenger

Procedure:

  • Dissolve the S-Trityl protected compound in DCM.

  • Add 5-10 equivalents of TIPS to the solution.

  • Add a solution of 95% TFA, 2.5% water, and 2.5% TIPS to the reaction mixture. A common cleavage cocktail is TFA/TIPS/H₂O (95:2.5:2.5).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash it with cold ether to remove the scavenger and cleaved trityl group.

  • Dry the final product under vacuum.

Visualizations

Caption: Pathway of thiol oxidation to a disulfide bond.

Protecting_Group_Workflow start Start: Need to prevent thiol oxidation check_conditions Assess subsequent reaction conditions start->check_conditions select_pg Select appropriate protecting group (PG) check_conditions->select_pg Orthogonal strategy protect_thiol Protect thiol group select_pg->protect_thiol synthesis Perform synthetic steps protect_thiol->synthesis deprotect Deprotect thiol synthesis->deprotect end Final Product deprotect->end Troubleshooting_Disulfide_Formation start Problem: Unexpected disulfide formation check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere implement_inert Implement inert atmosphere (N₂ or Ar) check_atmosphere->implement_inert No check_solvents Are solvents degassed? check_atmosphere->check_solvents Yes implement_inert->check_solvents degas_solvents Degas solvents prior to use check_solvents->degas_solvents No check_ph What is the reaction pH? check_solvents->check_ph Yes degas_solvents->check_ph adjust_ph Adjust to slightly acidic pH if possible check_ph->adjust_ph Neutral/Basic consider_reducing_agent Add a reducing agent (e.g., TCEP) check_ph->consider_reducing_agent Acidic adjust_ph->consider_reducing_agent end Problem Resolved consider_reducing_agent->end

References

Technical Support Center: Troubleshooting Low Yields in Mannich Reactions with Mercaptopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Mannich reactions involving mercaptopyridines, specifically focusing on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: We are observing very low yields in our Mannich reaction with 2-mercaptopyridine (B119420). What are the most likely causes?

Low yields in Mannich reactions with 2-mercaptopyridine are often attributed to several factors stemming from the unique chemical nature of this substrate. The primary challenges include:

  • Competing Side Reactions: The thiol group can compete with the target reaction, leading to a mixture of products and consumption of starting materials.

  • Thiol-Thione Tautomerism: 2-Mercaptopyridine exists in equilibrium between its thiol and thione forms. The reactivity of these tautomers differs, and the predominance of one form over the other is highly dependent on reaction conditions.[1][2][3][4][5]

  • Oxidation of the Thiol: The mercaptopyridine can be susceptible to oxidation, forming disulfide byproducts, which reduces the amount of starting material available for the Mannich reaction.[1][2][4]

  • Retro-Mannich Reaction: The Mannich base product can be unstable under the reaction or workup conditions and may revert to the starting materials, thus lowering the isolated yield.

Q2: Our major impurity appears to be the S-alkylated product instead of the desired N-Mannich base. How can we improve the regioselectivity for N-alkylation?

The issue of N- versus S-alkylation is a common hurdle. The thione tautomer of 2-mercaptopyridine presents two nucleophilic sites: the sulfur and the nitrogen atoms. To favor the formation of the N-Mannich base, consider the following strategies:

  • Solvent Selection: The choice of solvent plays a critical role in the thiol-thione equilibrium.[1][2][3][4][5] Polar, protic solvents like ethanol (B145695) and water tend to favor the thione form, which may increase the likelihood of S-alkylation due to the higher nucleophilicity of the sulfur atom in this tautomer. Experimenting with less polar, aprotic solvents might shift the equilibrium towards the thiol form, potentially favoring N-alkylation.

  • Basicity of the Reaction Medium: The presence of a base can deprotonate the thiol or the N-H of the thione, enhancing nucleophilicity. A carefully selected base might selectively enhance the nucleophilicity of the nitrogen over the sulfur.

  • Protecting Group Strategy: In cases where regioselectivity remains a significant issue, consider a protecting group strategy for the thiol functionality. After the Mannich reaction is successfully performed on the nitrogen, the protecting group can be removed.

Q3: We are recovering a significant amount of unreacted 2-mercaptopyridine. What adjustments can we make to improve conversion?

High recovery of starting material suggests that the reaction is not proceeding to completion. To enhance the reaction rate and conversion, you can try the following:

  • Temperature Optimization: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions and the retro-Mannich reaction. A systematic study of the temperature profile is recommended.

  • Reaction Time: It is possible that the reaction is slow and simply requires a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst: While many Mannich reactions proceed without a catalyst, the use of a mild Lewis or Brønsted acid could facilitate the formation of the reactive iminium ion intermediate.

Q4: How can we minimize the formation of disulfide byproducts?

The formation of disulfide byproducts is a result of the oxidation of the thiol group. To mitigate this, the following precautions should be taken:

  • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric oxygen.

  • Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress the oxidation of the thiol.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in Mannich reactions with mercaptopyridines.

Table 1: Troubleshooting Low Yields

Observed Problem Potential Cause Suggested Solution
Low to no product formation, high recovery of starting material. Reaction conditions are too mild; low reactivity of starting materials.1. Increase reaction temperature incrementally. 2. Prolong reaction time and monitor progress. 3. Consider adding a catalytic amount of a mild acid (e.g., acetic acid).
Mixture of N- and S-alkylated products. Lack of regioselectivity due to competing nucleophilicity of nitrogen and sulfur.1. Systematically screen different solvents to influence the thiol-thione equilibrium. 2. Experiment with different bases to selectively enhance nitrogen nucleophilicity. 3. Employ a protecting group for the thiol functionality.
Significant amount of disulfide byproduct observed. Oxidation of the mercaptopyridine starting material.1. Ensure all solvents are properly degassed. 2. Run the reaction under a strict inert atmosphere (N₂ or Ar). 3. Consider adding a small quantity of an antioxidant.
Product is formed but is lost during workup. The Mannich base is unstable and undergoes a retro-Mannich reaction.1. Perform the workup at a lower temperature. 2. Use mild acidic or basic conditions for extraction and neutralization. 3. Consider derivatizing the product in situ to a more stable form before isolation.

Experimental Protocols

General Protocol for Mannich Reaction with 2-Mercaptopyridine

This is a general starting protocol that will likely require optimization for specific substrates and desired outcomes.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-mercaptopyridine (1.0 eq.) in a suitable, degassed solvent (e.g., ethanol, dioxane, or acetonitrile).

  • Addition of Amine and Aldehyde: To the solution, add the secondary amine (1.1 eq.) followed by the aldehyde (typically formaldehyde, 1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if no reaction is observed).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further product formation is observed.

  • Workup: Cool the reaction mixture to room temperature. If the product is stable, it can be isolated by standard extraction procedures. If the product is suspected to be unstable, a direct crystallization or chromatographic purification at low temperatures is recommended.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in the Mannich Reaction of 2-Mercaptopyridine

G cluster_0 Thiol-Thione Tautomerism cluster_1 Mannich Reaction cluster_2 Side Reaction Thiol 2-Mercaptopyridine (Thiol) Thione Pyridine-2-thione (Thione) Thiol->Thione Equilibrium N_Mannich N-Mannich Base (Desired Product) Thiol->N_Mannich N-Alkylation Disulfide Disulfide Byproduct Thiol->Disulfide Oxidation S_Mannich S-Mannich Base (Side Product) Thione->S_Mannich S-Alkylation Iminium Iminium Ion (from Aldehyde + Amine)

Caption: Competing reaction pathways for 2-mercaptopyridine in a Mannich reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze UnreactedSM High % of Unreacted Starting Material? Analyze->UnreactedSM SideProducts Presence of Side Products? UnreactedSM->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Add Catalyst UnreactedSM->OptimizeConditions Yes ProductLoss Product Loss During Workup? SideProducts->ProductLoss No IdentifySideProducts Identify Side Products (N- vs S-alkylation, Disulfide) SideProducts->IdentifySideProducts Yes OptimizeWorkup Optimize Workup: - Lower Temperature - Use Milder Reagents ProductLoss->OptimizeWorkup Yes End Yield Improved ProductLoss->End No OptimizeConditions->End ControlRegioselectivity Control Regioselectivity: - Solvent Screening - Base Screening - Protecting Group Strategy IdentifySideProducts->ControlRegioselectivity N/S Mixture PreventOxidation Prevent Oxidation: - Degas Solvents - Use Inert Atmosphere IdentifySideProducts->PreventOxidation Disulfide ControlRegioselectivity->End PreventOxidation->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low yields in Mannich reactions.

References

Technical Support Center: Recrystallization of 3-Cyano-4,6-dimethyl-2-mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Cyano-4,6-dimethyl-2-mercaptopyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of 3-Cyano-4,6-dimethyl-2-mercaptopyridine?

Based on data from analogous compounds, such as 3-cyanopyridine-2(1H)-thione derivatives, ethanol (B145695) is the most frequently recommended and successful solvent for recrystallization[1]. Other polar organic solvents like methanol (B129727) or acetone (B3395972) may also be effective, while the compound is expected to have low solubility in non-polar solvents and slight solubility in water[2][3].

Q2: What is the expected appearance and melting point of pure 3-Cyano-4,6-dimethyl-2-mercaptopyridine?

Purified 3-Cyano-4,6-dimethyl-2-mercaptopyridine should be a crystalline solid. Its melting point is reported to be approximately 274°C, with decomposition[4].

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and forms a liquid phase instead of dissolving in the solvent at elevated temperatures. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities. To address this, you can try the following:

  • Lower the temperature: Use a solvent with a lower boiling point.

  • Increase the solvent volume: Add more solvent to ensure the compound fully dissolves at a temperature below its melting point.

  • Use a solvent mixture: Introduce a co-solvent in which the compound is less soluble to induce crystallization.

Q4: Very few or no crystals are forming upon cooling. What are the possible reasons and solutions?

This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystallization will be poor. The volume of the solvent can be reduced by gentle heating under a stream of nitrogen or by rotary evaporation to concentrate the solution.

  • The cooling process is too rapid: Fast cooling can lead to the formation of a supersaturated solution without crystal nucleation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Q5: The recrystallized product is still impure. What can I do?

If the product remains impure after a single recrystallization, a second recrystallization step may be necessary. For persistent impurities, consider treating the hot solution with activated charcoal to adsorb colored or highly polar impurities before the hot filtration step.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general methodology for the recrystallization of 3-Cyano-4,6-dimethyl-2-mercaptopyridine using ethanol.

Materials:

  • Crude 3-Cyano-4,6-dimethyl-2-mercaptopyridine

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 3-Cyano-4,6-dimethyl-2-mercaptopyridine in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data Summary

SolventSolubility of MercaptopyridinesReference
WaterSlightly soluble[2]
EthanolSoluble[2][3]
MethanolSoluble[3]
AcetoneSoluble[2][3]
TolueneSoluble[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 3-Cyano-4,6-dimethyl-2-mercaptopyridine.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Ethanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No/Few Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out impure_product Product Impure collect_crystals->impure_product Check Purity concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate Suspect: Too much solvent scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed Suspect: Supersaturation more_solvent Add More Solvent oiling_out->more_solvent Suspect: Insufficient solvent rerun Repeat Recrystallization (Optional: Use Charcoal) impure_product->rerun concentrate->cool scratch_seed->cool more_solvent->dissolve rerun->start

Recrystallization Troubleshooting Workflow

References

Technical Support Center: Production of 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Mercapto-4,6-dimethylnicotinonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Gewald-type reaction involving acetylacetone (B45752), malononitrile (B47326), and elemental sulfur.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Knoevenagel Condensation: The initial reaction between acetylacetone and malononitrile may be inefficient.- Verify Condensation: Run a small-scale reaction of acetylacetone and malononitrile with the base catalyst and monitor the formation of the unsaturated intermediate by TLC or LC-MS before adding sulfur. - Catalyst Choice: Experiment with different basic catalysts (e.g., morpholine (B109124), triethylamine, piperidine) and optimize the catalyst loading.
2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.- Temperature Screening: Screen a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific setup.
3. Poor Sulfur Solubility/Reactivity: Elemental sulfur may not be sufficiently soluble or reactive in the chosen solvent.- Solvent Selection: Use polar aprotic solvents like DMF or DMSO to improve sulfur solubility. - Finely Divided Sulfur: Use finely powdered sulfur to increase its surface area and reactivity.
Formation of Significant Byproducts 1. Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can undergo dimerization, competing with the desired cyclization.- Controlled Reagent Addition: Add the base or sulfur portion-wise to maintain a low concentration of reactive intermediates. - Temperature Optimization: Lowering the reaction temperature may disfavor the dimerization pathway.
2. Oxidation of the Thiol Group: The mercapto group of the product can be oxidized to disulfides, especially during workup and purification.- Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Degassed Solvents: Use degassed solvents to minimize dissolved oxygen.
Product Purity Issues 1. Residual Elemental Sulfur: Unreacted sulfur can be difficult to remove from the final product.- Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695), acetic acid). - Washing: Wash the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions).
2. Contamination with Starting Materials: Incomplete reaction can lead to the presence of acetylacetone or malononitrile in the product.- Reaction Monitoring: Monitor the reaction to completion using TLC or HPLC. - Aqueous Wash: During workup, wash the organic layer with water or a dilute brine solution to remove water-soluble starting materials.
Difficulties in Product Isolation 1. Product Oiling Out: The product may separate as an oil instead of a solid during precipitation or crystallization.- Solvent System: Adjust the solvent system for precipitation/crystallization. Adding a co-solvent or changing the polarity might induce solidification. - Seeding: Introduce a small crystal of the pure product to induce crystallization.
2. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter.- Controlled Precipitation: Cool the reaction mixture slowly and with gentle stirring to encourage the growth of larger crystals. - Filter Aid: Use a filter aid like celite to improve filtration efficiency.
Scale-Up Challenges 1. Exothermic Reaction: The reaction can be exothermic, leading to temperature control issues at a larger scale.- Controlled Addition: Add reagents, especially the catalyst, in a controlled manner to manage the rate of heat generation. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.
2. Heterogeneous Mixture: The reaction mixture is heterogeneous (solid sulfur), which can lead to mixing and mass transfer issues on a larger scale.- Effective Agitation: Use appropriate agitation to ensure good mixing and suspension of solids. - Homogenization: Consider methods to improve the homogeneity of the reaction mixture, if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method is a variation of the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone (acetylacetone), an active methylene (B1212753) nitrile (malononitrile), and elemental sulfur, typically in the presence of a basic catalyst.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting materials (acetylacetone and malononitrile) and the appearance of the product spot/peak will indicate the reaction's progress.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the reaction conditions and scale. In laboratory settings, yields can range from 60% to over 90% under optimized conditions. On a larger scale, maintaining high yields can be challenging due to the factors outlined in the troubleshooting guide.

Q4: What are the key safety precautions I should take?

A4: this compound is toxic if swallowed and causes skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also release hydrogen sulfide (B99878) (H₂S), a toxic gas, so proper off-gas scrubbing is recommended, especially at a larger scale.

Q5: Can I use a different sulfur source instead of elemental sulfur?

A5: While elemental sulfur is the most common reagent for the Gewald reaction, other sulfur-donating reagents like sodium sulfide or thiourea (B124793) in combination with an oxidant might be explored. However, this would represent a significant deviation from the standard protocol and would require substantial process development.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Yield and Purity (Illustrative Data)

Parameter Condition A Condition B Condition C
Solvent EthanolDMFToluene
Catalyst MorpholineTriethylaminePiperidine
Temperature (°C) 507090
Reaction Time (h) 648
Yield (%) 758865
Purity (by HPLC, %) 929789

Note: This data is for illustrative purposes to demonstrate the impact of different reaction conditions.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Acetylacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone, malononitrile, and ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur to the mixture.

  • Slowly add morpholine to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol/water mixture) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Mandatory Visualizations

experimental_workflow start Start: Reagent Preparation reagents Combine Acetylacetone, Malononitrile, and Ethanol start->reagents sulfur Add Elemental Sulfur reagents->sulfur catalyst Add Morpholine (Catalyst) sulfur->catalyst reaction Heat to 60-70°C for 4-6h catalyst->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Precipitate Product monitoring->workup Complete filtration Filter and Wash with Cold Ethanol workup->filtration purification Recrystallize from Suitable Solvent filtration->purification drying Dry Under Vacuum purification->drying end End: Pure Product drying->end

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_condensation Check Knoevenagel Condensation start->check_condensation Yes check_purity Purity Issues? start->check_purity No optimize_temp Optimize Reaction Temperature check_condensation->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent end Problem Resolved optimize_solvent->end remove_sulfur Recrystallize/Wash to Remove Sulfur check_purity->remove_sulfur Yes scale_up_issues Scale-Up Problems? check_purity->scale_up_issues No remove_sm Aqueous Wash to Remove Starting Materials remove_sulfur->remove_sm remove_sm->end control_exo Control Exotherm with Slow Addition scale_up_issues->control_exo Yes scale_up_issues->end No improve_mixing Improve Agitation for Heterogeneous Mixture control_exo->improve_mixing improve_mixing->end

Caption: A logical troubleshooting guide for common issues in the synthesis.

References

Validation & Comparative

Spectroscopic Characterization of 2-Mercapto-4,6-dimethylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic characterization of 2-Mercapto-4,6-dimethylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Through a comparative analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with those of structurally related analogs, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. The data presented herein facilitates the unambiguous identification and structural elucidation of this class of compounds.

Spectroscopic Analysis of this compound

The structural integrity and purity of this compound (IUPAC name: 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile) can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data provide a unique fingerprint of the molecule, revealing key information about its functional groups and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The chemical shift (δ) of these protons is influenced by their local electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule, including the quaternary carbons of the pyridine (B92270) ring and the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is anticipated to show characteristic absorption bands for the nitrile (-C≡N), thiol (C=S or S-H tautomer), and C-H bonds within the aromatic ring and methyl groups.

Comparative Spectral Data

To aid in the characterization of this compound, the following tables present a comparison of its expected spectral data with that of two analogous compounds: 2-Chloro-4,6-dimethylnicotinonitrile and 2-Amino-4,6-dimethylnicotinonitrile. The substitution at the 2-position of the pyridine ring significantly influences the electronic distribution and, consequently, the NMR and IR spectra.

Note: The spectral data for this compound is based on typical chemical shifts and vibrational frequencies for similar structures, as explicit experimental values were not publicly available at the time of this publication. Researchers are advised to consult spectral databases for definitive values.

Table 1: ¹H NMR Spectral Data Comparison (Expected Values in ppm)

CompoundH-5CH₃ (at C-4)CH₃ (at C-6)Other Protons
This compound ~6.5-7.0~2.3-2.5~2.3-2.5SH/NH (broad, variable)
2-Chloro-4,6-dimethylnicotinonitrile~7.0-7.5~2.4-2.6~2.4-2.6-
2-Amino-4,6-dimethylpyrimidine6.352.252.25NH₂ (broad, ~4.9)

Table 2: ¹³C NMR Spectral Data Comparison (Expected Values in ppm)

CompoundC-2C-3C-4C-5C-6C≡NCH₃ (at C-4)CH₃ (at C-6)
This compound ~175-180~100-105~155-160~110-115~150-155~115-120~20-25~20-25
2-Chloro-4,6-dimethylnicotinonitrile~150-155~110-115~160-165~120-125~155-160~115-120~20-25~20-25
2-Amino-4,6-dimethylpyrimidine162.8111.4167.5111.4167.5-23.823.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected) 2-Chloro-4,6-dimethylnicotinonitrile (Expected)2-Amino-4,6-dimethylnicotinonitrile (Typical)
N-H / S-H stretch3400-3200 (broad, tautomer dependent)-3500-3300 (two bands)
C-H stretch (aromatic/aliphatic)3100-28503100-28503100-2850
C≡N stretch2230-22102230-22102230-2210
C=N / C=C stretch (ring)1600-14501600-14501600-1450
C=S stretch1200-1050--

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube containing the sample solution into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline corrections are applied to obtain a clear spectrum. The chemical shifts of the peaks are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder or position the ATR accessory in the FT-IR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep ir_prep IR Sample Preparation purification->ir_prep nmr_acq NMR Data Acquisition (1H, 13C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ir_proc IR Data Processing ir_acq->ir_proc data_analysis Spectral Data Analysis and Interpretation nmr_proc->data_analysis ir_proc->data_analysis comparison Comparison with Analogs data_analysis->comparison elucidation Structural Elucidation comparison->elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

A Comparative Guide to the Reactivity of 2-Mercaptopyridines and 2-Mercaptopyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical reactivity of 2-mercaptopyridines and 2-mercaptopyrimidines, two key heterocyclic scaffolds in medicinal chemistry, reveals distinct profiles that dictate their suitability for various applications, from bioconjugation to the design of targeted covalent inhibitors. This guide provides a comprehensive comparison of their intrinsic properties, supported by available data, and outlines experimental protocols for their evaluation.

Core Physicochemical Properties: A Tale of Two Heterocycles

The reactivity of 2-mercaptopyridines and 2-mercaptopyrimidines is fundamentally governed by the electronic properties of their respective aromatic systems and the tautomeric equilibrium between their thiol and thione forms.[1] The nitrogen atom(s) in the heterocyclic ring influence the acidity of the thiol group, which in turn determines the concentration of the more nucleophilic thiolate anion at a given pH.

A critical determinant of nucleophilic reactivity is the acid dissociation constant (pKa) of the thiol group. A lower pKa indicates a higher propensity to deprotonate to the more reactive thiolate.

CompoundpKa (Thiol Group)Reference
2-Mercaptopyridine (B119420)~10.00[2]
2-Mercaptopyrimidine (B73435)~7.11 (Predicted)[3]

The significantly lower predicted pKa of 2-mercaptopyrimidine suggests that at physiological pH (around 7.4), a larger proportion of it will exist in the more reactive thiolate form compared to 2-mercaptopyridine. This has profound implications for its application in biological systems, particularly in the design of targeted covalent inhibitors that react with nucleophilic residues on proteins.

Tautomerism: A Solvent-Dependent Equilibrium

Both 2-mercaptopyridine and 2-mercaptopyrimidine exist in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is sensitive to the solvent environment. In polar solvents, the thione form is generally favored, while non-polar solvents shift the equilibrium towards the thiol form.[1] This is an important consideration for reaction design and for understanding their behavior in different biological compartments.

Comparative Reactivity and Applications

The difference in the electronic nature of the pyridine (B92270) and pyrimidine (B1678525) rings directly impacts the nucleophilicity of the sulfur atom. The presence of a second nitrogen atom in the pyrimidine ring is electron-withdrawing, which is expected to decrease the intrinsic nucleophilicity of the sulfur atom compared to 2-mercaptopyridine. However, the lower pKa of 2-mercaptopyrimidine leads to a higher concentration of the thiolate anion at physiological pH, which can compensate for or even outweigh the difference in intrinsic nucleophilicity.

2-Mercaptopyridines: Established Roles in Bioconjugation and Synthesis

2-Mercaptopyridine and its derivatives are well-established reagents in organic synthesis and bioconjugation. The thiol group can be readily oxidized to form a disulfide bond, a reaction that is often utilized in various chemical transformations.[1] One of the most prominent applications of 2-mercaptopyridine is in the form of its disulfide, 2,2'-dipyridyl disulfide, which is a widely used reagent for introducing a thiol-reactive handle onto molecules. The resulting mixed disulfide can then react with a free thiol on a biomolecule, releasing the stable 2-thiopyridone as a leaving group.

Kinetic studies on the nitrosation of 2-mercaptopyridine have shown that it reacts rapidly with nitrous acid, with a third-order rate constant approaching the diffusion-controlled limit.[4] This high reactivity underscores its utility as a nucleophile in various chemical reactions.

2-Mercaptopyrimidines: Emerging Players in Targeted Covalent Inhibition

The lower pKa of 2-mercaptopyrimidines makes them particularly attractive for applications in drug discovery, especially in the design of reversible covalent inhibitors.[5] These inhibitors form a covalent bond with a target protein, often a cysteine residue, but this bond can be reversed. This can lead to drugs with prolonged target engagement and improved safety profiles.

Recent studies have explored 2-mercaptopyrimidine derivatives as reversible covalent inhibitors of enzymes like the SARS-CoV-2 papain-like protease (PLpro).[5] In these systems, the 2-mercaptopyrimidine moiety can react with a cysteine residue in the enzyme's active site. The reactivity of these compounds with thiols has been demonstrated through their reaction with glutathione.[5]

Experimental Protocols for Reactivity Comparison

To quantitatively compare the reactivity of 2-mercaptopyridines and 2-mercaptopyrimidines, a standardized experimental approach is crucial. Below are detailed methodologies for determining key reactivity parameters.

Determination of Thiol pKa by UV-Vis Spectrophotometry

Objective: To experimentally determine the acid dissociation constant (pKa) of the thiol group.

Principle: The UV-Vis spectrum of the thiol/thiolate species changes as a function of pH. By monitoring the absorbance at a specific wavelength where the thiol and thiolate have different extinction coefficients, a titration curve can be generated, and the pKa can be determined as the pH at which the concentrations of the protonated and deprotonated forms are equal.[6]

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 12 (e.g., phosphate (B84403), borate (B1201080) buffers).

  • Stock Solution Preparation: Prepare a stock solution of the test compound (2-mercaptopyridine or 2-mercaptopyrimidine) in a suitable solvent (e.g., DMSO or ethanol).

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer solution in a quartz cuvette to a final concentration in the low micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Kinetic Analysis of Reaction with an Electrophile by ¹H NMR Spectroscopy

Objective: To determine the second-order rate constant for the reaction of the thiol with a model electrophile, such as iodoacetamide.

Principle: The reaction progress can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum over time. By integrating these signals, the concentration of each species can be determined, and the data can be fitted to a second-order rate law to extract the rate constant.[7]

Protocol:

  • Sample Preparation: In an NMR tube, prepare a solution of the thiol (2-mercaptopyridine or 2-mercaptopyrimidine) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a known concentration.

  • Initiation of Reaction: Add a known concentration of the electrophile (e.g., iodoacetamide) to the NMR tube.

  • NMR Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing and Analysis: Process the spectra and integrate the signals corresponding to a non-overlapping proton of the reactant and the product.

  • Kinetic Modeling: Plot the reciprocal of the concentration of the thiol versus time. A linear plot indicates a second-order reaction. The slope of this line will be the second-order rate constant, k.

Visualizing Reaction Workflows and Logical Relationships

To illustrate the experimental workflow and the underlying principles of reactivity, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Reactivity Comparison cluster_pKa pKa Determination (UV-Vis) cluster_kinetics Kinetic Analysis (NMR) cluster_data Data Output pKa_prep Prepare Buffer Solutions (pH 2-12) pKa_sample Prepare Samples in Buffers pKa_prep->pKa_sample pKa_measure Record UV-Vis Spectra pKa_sample->pKa_measure pKa_analyze Plot Absorbance vs. pH & Fit Data pKa_measure->pKa_analyze pKa_value pKa Value pKa_analyze->pKa_value kinetics_prep Prepare Thiol & Standard in D2O Buffer kinetics_initiate Add Electrophile (e.g., Iodoacetamide) kinetics_prep->kinetics_initiate kinetics_acquire Acquire Time-Resolved ¹H NMR Spectra kinetics_initiate->kinetics_acquire kinetics_analyze Integrate Signals & Plot Concentration vs. Time kinetics_acquire->kinetics_analyze rate_constant Rate Constant (k) kinetics_analyze->rate_constant

Caption: Workflow for determining pKa and reaction kinetics.

ReactivityFactors Factors Influencing Thiol Reactivity reactivity Overall Reactivity pKa pKa of Thiol thiolate [Thiolate] at given pH pKa->thiolate nucleophilicity Intrinsic Nucleophilicity nucleophilicity->reactivity thiolate->reactivity electronics Ring Electronics electronics->nucleophilicity

Caption: Key factors governing the reactivity of heterocyclic thiols.

Conclusion and Future Directions

The available data strongly suggest that 2-mercaptopyrimidines are more acidic and, consequently, likely more reactive as nucleophiles at physiological pH than their 2-mercaptopyridine counterparts. This makes them particularly promising for the development of targeted covalent inhibitors, especially those requiring reversible interactions. In contrast, the well-established chemistry of 2-mercaptopyridines continues to make them valuable tools in bioconjugation and as synthetic intermediates.

Direct, side-by-side kinetic comparisons of the reactivity of these two classes of compounds with a range of electrophiles are still needed to provide a more complete and quantitative understanding. Such studies would be invaluable for the rational design of new chemical probes and therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. By systematically evaluating their reactivity, researchers can better harness the unique properties of these important heterocyclic scaffolds for a wide range of applications in chemical biology and drug discovery.

References

A Comparative Guide to the Synthesis of Thienopyridines: 2-Mercapto-4,6-dimethylnicotinonitrile as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thienopyridines, a core scaffold in many therapeutic agents, is of significant interest. This guide provides a comparative analysis of synthetic routes to thienopyridines, with a particular focus on the utility of 2-Mercapto-4,6-dimethylnicotinonitrile against other common precursors. We present experimental data, detailed protocols, and pathway visualizations to inform your synthetic strategy.

Thienopyridines are a vital class of heterocyclic compounds, most notably recognized for their antiplatelet activity through the antagonism of the P2Y12 receptor. The development of efficient and high-yielding synthetic routes to these molecules is a critical endeavor in medicinal chemistry. This guide compares the traditional and robust pathway starting from this compound with alternative methods such as the widely-used Gewald reaction followed by Friedländer annulation.

Performance Comparison of Precursors

The choice of starting material significantly impacts the overall efficiency, yield, and complexity of the synthesis of thienopyridines. Here, we compare the synthesis of a key intermediate, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413), from two primary routes: one starting with this compound (via its tautomer 4,6-dimethyl-3-cyanopyridine-2(1H)-thione) and the other employing a Gewald reaction-derived 2-aminothiophene.

Precursor/MethodTarget MoleculeReaction StepsOverall YieldReference
This compound 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile1. S-alkylation with chloroacetonitrile2. Intramolecular Thorpe-Ziegler Cyclization80%[1][2]
Gewald Reaction Precursor (Pentane-2,4-dione, Malononitrile, Sulfur)2-Amino-3-cyano-4,6-dimethylthiophene1. Gewald ReactionYields for this specific intermediate are not readily available in the searched literature for a direct comparison.
2-Aminothiophene Precursor 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile1. Friedländer AnnulationDependent on the yield of the preceding Gewald reaction.

Synthetic Pathways and Logical Relationships

To visualize the synthetic approaches, the following diagrams illustrate the reaction sequences.

Synthesis_from_Mercaptonicotinonitrile Mercapto 2-Mercapto-4,6-dimethyl- nicotinonitrile Thione 4,6-Dimethyl-3-cyano- pyridine-2(1H)-thione Mercapto->Thione Tautomerization Intermediate S-alkylated intermediate Thione->Intermediate + Chloroacetonitrile (B46850), KOH, DMF Thienopyridine 3-Amino-4,6-dimethyl- thieno[2,3-b]pyridine-2-carbonitrile Intermediate->Thienopyridine Intramolecular Thorpe-Ziegler Cyclization (KOH, heat)

Synthesis from this compound.

Synthesis_via_Gewald Precursors Pentane-2,4-dione + Malononitrile + Sulfur Aminothiophene 2-Amino-3-cyano-4,6- dimethylthiophene Precursors->Aminothiophene Gewald Reaction Thienopyridine 3-Amino-4,6-dimethyl- thieno[2,3-b]pyridine-2-carbonitrile Aminothiophene->Thienopyridine Friedländer Annulation

Synthesis via the Gewald Reaction and Friedländer Annulation.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile from this compound [1][2]

This one-pot procedure involves the S-alkylation of the tautomeric thione followed by an in-situ intramolecular Thorpe-Ziegler cyclization.

Materials:

  • 4,6-dimethyl-3-cyanopyridine-2(1H)-thione (10 mmol, 1.78 g)

  • N,N-Dimethylformamide (DMF, 20 mL)

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Chloroacetonitrile (10 mmol, 0.75 g)

  • Ethanol (B145695)

Procedure:

  • Suspend 4,6-dimethyl-3-cyanopyridine-2(1H)-thione in DMF (20 mL) in a round-bottom flask.

  • Add 10% aqueous KOH solution (10 mmol, 5.6 mL) to the suspension at room temperature.

  • Add chloroacetonitrile dropwise to the reaction mixture.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (10 mmol, 5.6 mL).

  • Heat the reaction mixture to 85°C (358 K) and maintain for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to yield 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile as a white solid.

Protocol 2: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides access to a wide variety of substituted 2-aminothiophenes.[3][4]

Materials:

  • A ketone or aldehyde (e.g., pentane-2,4-dione)

  • An active methylene (B1212753) nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or piperidine)

  • A solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • In a round-bottom flask, combine the ketone, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the basic catalyst to the mixture.

  • Heat the reaction mixture with stirring, typically between 50-80°C. The optimal temperature and reaction time will depend on the specific substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product. This may involve filtration if a precipitate has formed, or removal of the solvent under reduced pressure followed by extraction.

  • Purify the 2-aminothiophene derivative by recrystallization or column chromatography.

Protocol 3: General Procedure for Friedländer Annulation

The Friedländer synthesis is a condensation reaction used to synthesize quinolines and, in this context, the pyridine (B92270) ring of thienopyridines from a 2-amino-substituted aromatic aldehyde or ketone.[5][6][7]

Materials:

  • A 2-aminothiophene with an adjacent carbonyl or cyano group (e.g., 2-amino-3-cyanothiophene derivative)

  • A compound with an α-methylene group (e.g., a ketone or aldehyde)

  • An acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine, or potassium hydroxide)

  • A suitable solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Dissolve the 2-aminothiophene derivative and the α-methylene-containing compound in the chosen solvent in a reaction flask.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux. The reaction time can vary significantly depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and isolate the crude product, often by precipitation and filtration or by extraction after solvent removal.

  • Purify the thienopyridine product by recrystallization or column chromatography.

Biological Context: Thienopyridines as P2Y12 Receptor Antagonists

Many thienopyridine-based drugs, such as clopidogrel (B1663587) and prasugrel, exert their therapeutic effect by targeting the P2Y12 receptor on platelets. Understanding this signaling pathway is crucial for drug development professionals.

P2Y12_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP VASP Platelet_Activation Platelet Aggregation VASP->Platelet_Activation promotes VASP_P->Platelet_Activation inhibits ADP ADP ADP->P2Y12 Thienopyridines Thienopyridines (e.g., Clopidogrel, Prasugrel) Thienopyridines->P2Y12 inhibit

P2Y12 Receptor Signaling Pathway and Thienopyridine Inhibition.

Adenosine diphosphate (B83284) (ADP) binding to the P2Y12 receptor on platelets inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP prevents the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. Unphosphorylated VASP promotes platelet activation and aggregation. Thienopyridines act as irreversible antagonists of the P2Y12 receptor, thereby preventing ADP binding and maintaining high levels of cAMP, which in turn keeps VASP in its phosphorylated, inhibitory state, ultimately reducing platelet aggregation.

Conclusion

The synthesis of thienopyridines can be approached through various routes, each with its own set of advantages and challenges. The pathway commencing with this compound presents a highly efficient and direct method for the synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, with a reported yield of 80% in a one-pot procedure. While the Gewald reaction is a powerful and versatile method for constructing the initial 2-aminothiophene ring, a direct quantitative comparison for this specific target molecule is limited by the available literature. For researchers prioritizing a streamlined synthesis with a high and documented yield for this particular scaffold, the this compound precursor offers a compelling and well-defined route. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired process efficiency.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Mercapto-4,6-dimethylnicotinonitrile derivatives, focusing on their structure-activity relationships (SAR). This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of medicinal chemistry.

The this compound scaffold has emerged as a versatile platform for the synthesis of novel bioactive compounds. Derivatives of this heterocyclic system have demonstrated a range of biological activities, with anti-tubercular properties being a key area of investigation. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anti-Tubercular Activity: A Quantitative Comparison

A study focused on the anti-tubercular activity of a series of this compound derivatives against Mycobacterium tuberculosis H37Rv provides valuable insights into their SAR. The activity is quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Compound IDR (Substitution at Sulfur)R' (Substitution at Cyano Group)MIC (µg/mL)
3a n-propylCN>100
3b n-butylCN50
3c n-hexylCN25
3d benzyl (B1604629)CN12.5
4a n-propylCONH₂50
4b n-butylCONH₂25
4c n-hexylCONH₂12.5
4d benzylCONH₂6.25
Isoniazid (Reference Drug)0.25

Key Observations from the Structure-Activity Relationship:

  • Effect of S-Substitution: A clear trend is observed with the alkyl chain length at the sulfur atom. Increasing the chain length from propyl (3a) to hexyl (3c) leads to a progressive increase in anti-tubercular activity. The introduction of a benzyl group (3d) at this position results in the most potent compound within the nitrile series.

  • Impact of the Amide Group: Hydrolysis of the nitrile group (CN) to a primary amide (CONH₂) consistently enhances the anti-tubercular activity. This is evident when comparing the MIC values of the nitrile derivatives (3a-3d) with their corresponding amide counterparts (4a-4d).

  • Combined Effect: The most active compound in the series, 4d , possesses both a benzyl group at the sulfur and an amide group, demonstrating a synergistic effect of these two structural modifications. Its MIC of 6.25 µg/mL, while not as potent as the reference drug Isoniazid, highlights it as a promising lead for further optimization.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of 2-(Substituted-thio)-4,6-dimethylnicotinonitrile Derivatives (3a-d)

A solution of this compound (0.01 mol) is prepared in 20% aqueous NaOH. The mixture is stirred in a cooling bath (5-10°C). A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, is added. The respective alkyl or benzyl halide (0.01 mol) is then added dropwise. The reaction mixture is stirred for a specified time, and the resulting precipitate is filtered, washed, dried, and recrystallized.

Synthesis of 2-(Substituted-thio)-4,6-dimethylnicotinamide Derivatives (4a-d)

The corresponding 2-(substituted-thio)-4,6-dimethylnicotinonitrile derivative (3a-d) is subjected to acid-catalyzed hydrolysis using a 50% v/v solution of sulfuric acid. The reaction mixture is refluxed for 1-2 hours. After cooling, the solution is neutralized with 20% w/v NaOH solution. The precipitated solid is then filtered, dried, and recrystallized.

Anti-Tubercular Activity Screening (Lowenstein-Jensen Medium)

The anti-tubercular activity of the synthesized compounds is determined against Mycobacterium tuberculosis H37Rv using the Lowenstein-Jensen (L-J) medium proportion method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and incorporated into the L-J medium at various concentrations. The medium is then inoculated with a standardized culture of M. tuberculosis. The plates are incubated at 37°C for 3-4 weeks. The MIC is determined as the lowest concentration of the compound that inhibits at least 99% of the bacterial growth compared to the control.

Visualizing the Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of these derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 S-Alkylation/Arylation (R-X) start->step1 product1 2-(R-thio)-nicotinonitriles (3a-d) step1->product1 step2 Hydrolysis (H₂SO₄) product2 2-(R-thio)-nicotinamides (4a-d) step2->product2 product1->step2 assay Anti-tubercular Assay (M. tuberculosis H37Rv) product1->assay product2->assay data MIC Determination assay->data

Caption: General workflow for the synthesis and anti-tubercular evaluation of this compound derivatives.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets for this class of compounds in Mycobacterium tuberculosis have not been fully elucidated, the nicotinonitrile scaffold is present in various approved drugs that act on a range of biological targets. For instance, some nicotinamide (B372718) derivatives have been shown to inhibit kinases involved in cell signaling pathways. The observed anti-tubercular activity could potentially be attributed to the inhibition of essential mycobacterial enzymes. Further research is required to identify the precise mechanism of action.

potential_mechanism compound 2-Mercapto-4,6-dimethyl- nicotinonitrile Derivative target Potential Mycobacterial Enzyme Target compound->target Binds to pathway Essential Biosynthetic Pathway (e.g., Cell Wall Synthesis, DNA Replication) inhibition Inhibition target->inhibition outcome Bacterial Growth Inhibition pathway->outcome Disruption leads to inhibition->pathway

Caption: A hypothetical mechanism of action for this compound derivatives as anti-tubercular agents.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have revealed key structural features that contribute to their anti-tubercular activity. The enhancement of activity with increased S-alkyl chain length, the introduction of a benzyl group, and the conversion of the nitrile to an amide group provide a solid foundation for the design of more effective anti-tubercular agents.

Future research should focus on:

  • Expanding the diversity of substituents at both the sulfur and the amide positions to further explore the SAR.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets of these compounds in Mycobacterium tuberculosis.

  • Evaluating the most potent derivatives against a broader panel of pathogenic microbes and cancer cell lines to explore their full therapeutic potential.

This comparative guide serves as a valuable resource for researchers in the field, providing a clear summary of the current understanding of the SAR of this promising class of compounds and highlighting avenues for future drug discovery and development efforts.

Purity Analysis of Synthesized 2-Mercapto-4,6-dimethylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents, the purity of chemical intermediates is of paramount importance. 2-Mercapto-4,6-dimethylnicotinonitrile is a key building block in the development of various biologically active compounds.[1][2] Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug substance. This guide provides a comparative purity analysis of two hypothetical batches of synthesized this compound, "Batch A" and "Batch B," utilizing common analytical techniques. While specific experimental data for this compound is not extensively published, this guide is based on established analytical methodologies for similar heterocyclic compounds.

Comparative Purity Analysis

The purity of Batch A and Batch B was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Elemental Analysis. The results are summarized in the table below.

Analytical Method Parameter Batch A Results Batch B Results Acceptance Criteria
HPLC (UV, 254 nm) Purity (Area %)99.85%98.92%≥ 98.0%
Known Impurity 10.08%0.45%≤ 0.2%
Known Impurity 2Not Detected0.21%≤ 0.2%
Unknown Impurity0.07%0.42%≤ 0.1% (Individual), ≤ 0.5% (Total)
GC-MS Residual Acetonitrile (B52724)150 ppm450 ppm≤ 410 ppm
Residual TolueneNot Detected120 ppm≤ 890 ppm
Elemental Analysis % Carbon58.5158.4558.51 ± 0.4%
% Hydrogen4.914.884.91 ± 0.4%
% Nitrogen17.0617.0117.06 ± 0.4%
% Sulfur19.5219.4819.52 ± 0.4%

Table 1: Comparative Purity Data for Two Batches of this compound.

Based on the analysis, Batch A demonstrates a higher purity profile with lower levels of impurities and residual solvents compared to Batch B. Batch B meets the overall purity requirement but exceeds the acceptance criteria for individual known and unknown impurities, as well as the limit for residual acetonitrile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative determination of purity and impurities of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the identification and quantification of residual solvents.[3]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Elemental Analysis

This analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

  • Instrumentation: A CHNS elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified by a thermal conductivity detector.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of a synthesized compound.

G Purity Analysis Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Outcome Synthesis Chemical Synthesis Crude_Product Crude Product Isolation Synthesis->Crude_Product HPLC HPLC Analysis (Purity, Impurities) Crude_Product->HPLC GC_MS GC-MS Analysis (Residual Solvents) Crude_Product->GC_MS Elemental Elemental Analysis (Compositional Verification) Crude_Product->Elemental NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR Data_Review Data_Review HPLC->Data_Review Data Review & Comparison to Specifications GC_MS->Data_Review Data Review & Comparison to Specifications Elemental->Data_Review Data Review & Comparison to Specifications NMR->Data_Review Data Review & Comparison to Specifications Pass Batch Release Fail Repurification or Rejection Data_Review->Pass Meets Criteria Data_Review->Fail Does Not Meet Criteria G Hypothetical Kinase Inhibition Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Promotes Inhibitor Synthesized Inhibitor (Derivative of Titled Compound) Inhibitor->Kinase_B Inhibits

References

Unveiling the Biological Potency of Mercaptonicotinonitrile Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative examination of the biological activities of mercaptonicotinonitrile isomers, focusing on their potential as antimicrobial and anticancer agents. By presenting available experimental data, this document aims to shed light on how the positional arrangement of functional groups on the pyridine (B92270) ring can significantly influence therapeutic efficacy.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The introduction of mercapto (-SH) and cyano (-CN) groups to this ring system gives rise to mercaptonicotinonitriles, a class of compounds with intriguing biological potential. The specific positioning of these groups as isomers can dramatically alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. While direct comparative studies on all mercaptonicotinonitrile isomers are not extensively available, this guide synthesizes data from various studies on closely related cyanopyridine derivatives to provide insights into their structure-activity relationships.

Comparative Analysis of Biological Activity

To illustrate the impact of isomeric substitution on biological activity, this section presents a compilation of data on the antimicrobial and anticancer properties of various cyanopyridine derivatives. The data, gathered from multiple studies, highlights how different substitution patterns can lead to varying degrees of efficacy.

Antimicrobial Activity

The antimicrobial potential of cyanopyridine derivatives has been a subject of significant research interest. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent. The table below summarizes the MIC values of representative cyanopyridine compounds against various bacterial and fungal strains.

Compound/Isomer DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridine derivative (5a)E. coliNot specified, but active[1]
2-Amino-3-cyanopyridine derivative (5b)B. subtilisNot specified, but active[1]
2-Amino-3-cyanopyridine derivative (2c)S. aureus0.039 ± 0.000[2]
2-Amino-3-cyanopyridine derivative (2c)B. subtilis0.039 ± 0.000[2]
Anticancer Activity

The cytotoxic effects of cyanopyridine derivatives against various cancer cell lines have also been explored, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency. The following table presents the IC50 values for selected compounds, demonstrating the influence of their structural features on anticancer activity.

Compound/Isomer DerivativeCell LineIC50 (µM)Reference
2-Amino-3-cyanopyridine derivative (3n)HCT-116 (Colon Cancer)Low micromolar range[3]
Cyanopyridine-based oxadiazole (4e)MCF-7 (Breast Cancer)8.352[4]
Cyanopyridine-based oxadiazole (5b)CaCo-2 (Colorectal Cancer)Moderate activity[4]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to determine the biological activities of the compounds cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) overnight at 37°C. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of mercaptonicotinonitrile isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of Mercaptonicotinonitrile Isomers s2 Structural Characterization (NMR, IR, MS) s1->s2 b1 Antimicrobial Assays (e.g., MIC Determination) s2->b1 b2 Anticancer Assays (e.g., MTT Assay) s2->b2 d1 Quantitative Data Comparison (MIC, IC50 values) b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 conclusion Conclusion d2->conclusion Identification of Potent Isomers

Caption: A generalized workflow for the comparative biological evaluation of mercaptonicotinonitrile isomers.

signaling_pathway cluster_cell Target Cell (Bacterium or Cancer Cell) compound Mercaptonicotinonitrile Isomer target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding pathway Key Signaling Pathway target->pathway Inhibition/Modulation response Biological Response (e.g., Growth Inhibition, Apoptosis) pathway->response

Caption: A conceptual diagram illustrating the mechanism of action of a mercaptonicotinonitrile isomer.

References

A Comparative Guide to the Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two prominent synthetic routes to 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry. We will delve into the Guareschi-Thorpe reaction and a one-pot, three-component condensation, presenting experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterGuareschi-Thorpe ReactionThree-Component Condensation
Reactants Acetylacetone (B45752), Cyanothioacetamide, Base (e.g., Piperidine (B6355638), Morpholine)Acetaldehyde (B116499), Cyanothioacetamide, 1-(prop-1-en-2-yl)pyrrolidine
Reaction Type Condensation/CyclizationMulti-component Condensation
Typical Solvents Ethanol (B145695), MethanolAnhydrous Ethanol
Catalyst Basic catalyst requiredNo external catalyst mentioned
Temperature Reflux20°C
Reaction Time 1-8 hours (estimated)Not explicitly stated, likely several hours to overnight
Yield Moderate to High (specific yield not stated)Not explicitly stated
Advantages Utilizes readily available starting materials. A well-established reaction.Milder reaction conditions (room temperature). One-pot synthesis.
Disadvantages Requires heating. May require purification of intermediates in some variations.Enamine reactant is less common than acetylacetone. The reaction mechanism involves an air oxidation step.

Route 1: The Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction is a classical and versatile method for the synthesis of substituted pyridines. In the context of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, this route involves the condensation of acetylacetone with cyanothioacetamide in the presence of a basic catalyst.[1][2][3]

The reaction proceeds through an initial Knoevenagel condensation of the acetylacetone with cyanothioacetamide, followed by an intramolecular cyclization and tautomerization to yield the final product. A base, such as piperidine or morpholine (B109124), is crucial for catalyzing the condensation steps.[4][5]

Experimental Protocol: Guareschi-Thorpe Reaction

This protocol is adapted from established procedures for the synthesis of similar 2-thioxopyridine derivatives.[4][5]

Materials:

  • Acetylacetone

  • Cyanothioacetamide

  • Piperidine or Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of acetylacetone and cyanothioacetamide in ethanol.

  • Add a catalytic amount of piperidine or morpholine to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time typically ranges from 1 to 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Reaction Pathway

Guareschi_Thorpe acetylacetone Acetylacetone intermediate Knoevenagel Adduct acetylacetone->intermediate + cyanothioacetamide Cyanothioacetamide cyanothioacetamide->intermediate base Base (Piperidine) base->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 4,6-dimethyl-2-thioxo-1,2- dihydropyridine-3-carbonitrile cyclized_intermediate->product Tautomerization

Caption: Guareschi-Thorpe reaction pathway.

Route 2: Three-Component Condensation

A more recent and milder approach to the synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves a one-pot, three-component condensation of acetaldehyde, cyanothioacetamide, and an enamine, such as 1-(prop-1-en-2-yl)pyrrolidine.[6][7] This method offers the advantage of proceeding at room temperature.

The proposed mechanism begins with the Knoevenagel condensation of acetaldehyde and cyanothioacetamide to form an alkene intermediate. This intermediate then undergoes a Michael-type addition with the enamine. Subsequent intramolecular transamination and oxidation, likely by atmospheric oxygen, leads to the formation of the desired pyridine (B92270) ring.[6]

Experimental Protocol: Three-Component Condensation

The following protocol is based on the reported synthesis of the target molecule.[6]

Materials:

  • Acetaldehyde

  • Cyanothioacetamide

  • 1-(prop-1-en-2-yl)pyrrolidine

  • Anhydrous Ethanol

Procedure:

  • In a reaction vessel, combine equimolar amounts of acetaldehyde, cyanothioacetamide, and 1-(prop-1-en-2-yl)pyrrolidine in anhydrous ethanol at 20°C.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • The reaction is believed to proceed to completion over several hours to overnight.

  • Upon completion of the reaction, the product may be isolated by concentrating the solvent and purifying the residue by crystallization or column chromatography.

Reaction Pathway

Three_Component acetaldehyde Acetaldehyde knoevenagel_adduct Knoevenagel Adduct acetaldehyde->knoevenagel_adduct + cyanothioacetamide Cyanothioacetamide cyanothioacetamide->knoevenagel_adduct enamine 1-(prop-1-en-2-yl)pyrrolidine michael_adduct Michael Adduct knoevenagel_adduct->michael_adduct + Enamine cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Transamination product 4,6-dimethyl-2-thioxo-1,2- dihydropyridine-3-carbonitrile cyclized_intermediate->product Oxidation (Air)

Caption: Three-component condensation pathway.

Conclusion

Both the Guareschi-Thorpe reaction and the three-component condensation offer viable pathways to 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The choice of method will likely depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The Guareschi-Thorpe reaction is a robust and well-documented method, while the three-component condensation provides a milder, one-pot alternative. For drug development professionals, the efficiency, cost-effectiveness, and environmental impact of each route should be carefully considered to select the most appropriate synthetic strategy. Further optimization of both routes could potentially lead to improved yields and shorter reaction times.

References

Comparative Efficacy of 2-Mercapto-4,6-dimethylnicotinonitrile Derivatives as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, derivatives of 2-Mercapto-4,6-dimethylnicotinonitrile, is demonstrating significant promise in the ongoing search for novel antimicrobial agents. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of infectious diseases.

Recent studies have explored the synthesis and antimicrobial evaluation of various derivatives of this compound, revealing their potential to combat a range of pathogenic bacteria and fungi. These compounds are emerging as viable alternatives to conventional antibiotics, particularly in light of increasing antimicrobial resistance. This comparison focuses on their in vitro activity, benchmarking their performance against established antimicrobial drugs.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of these derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of several key derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. For context, the performance of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a reference.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference StandardMIC (µg/mL)
Nicotinonitrile-coumarin derivative 44 Klebsiella pneumoniae1.9Ciprofloxacin-
Escherichia coli3.9Ciprofloxacin-
Pseudomonas aeruginosa3.9Ciprofloxacin-
Streptococcus mutans3.9Ciprofloxacin-
Staphylococcus aureus7.8Ciprofloxacin-
Nicotinonitrile-coumarin derivative 45 Various bacterial strains3.9 - 15.6Ciprofloxacin-
[1][2]triazolo[4,3-a]quinoxaline-nicotinonitrile hybrid 50 Most Gram-positive and Gram-negative strains3.9--
Thieno[2,3-b]pyridine-2-carboxylate 9a Staphylococcus aureus9.9 (MIC) / 19.8 (MBC)Ciprofloxacin-
Escherichia coli19.8 (MIC) / 39.5 (MBC)Ciprofloxacin-
Thienopyridine derivative 3c Various bacterial and fungal strains4 - 16--

Note: MBC (Minimum Bactericidal Concentration) refers to the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

The determination of the antimicrobial activity of this compound derivatives is conducted through standardized in vitro assays. The following provides a detailed methodology for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized microbial inoculum (e.g., 0.5 McFarland) compound_prep Prepare serial two-fold dilutions of test compounds in broth inoculation Inoculate microplate wells containing compound dilutions with microbial suspension compound_prep->inoculation controls Include positive (microbe only) and negative (broth only) controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation readout Visually inspect for turbidity or use a plate reader to measure optical density incubation->readout mic_determination Determine MIC as the lowest concentration with no visible growth readout->mic_determination signaling_pathway cluster_compound Nicotinonitrile Derivative cluster_targets Potential Cellular Targets cluster_effects Antimicrobial Effects compound This compound Derivative dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition cell_wall Cell Wall Synthesis compound->cell_wall Disruption protein_synthesis Protein Synthesis compound->protein_synthesis Interference dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_lysis Cell Lysis cell_wall->cell_lysis bacteriostasis Inhibition of Growth protein_synthesis->bacteriostasis

References

Safety Operating Guide

Proper Disposal of 2-Mercapto-4,6-dimethylnicotinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Mercapto-4,6-dimethylnicotinonitrile (CAS No: 54585-47-6). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is a chemical compound utilized in the synthesis of biologically active molecules.[1][2] Due to its hazardous properties, it requires careful handling and a structured disposal plan. This document outlines the necessary steps for its safe removal from a laboratory setting, in line with general hazardous waste management protocols.

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as acutely toxic and an irritant. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Toxic if swallowed.H301
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye damage.H318
Specific Target Organ Toxicity May cause respiratory irritation.H335

This data is compiled from publicly available safety data sheets.[3]

Disposal Workflow

The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance. The workflow begins with the identification of the waste and culminates in its collection by certified waste management professionals.

A Step 1: Identify Waste (Unused, expired, or contaminated chemical) B Step 2: Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) A->B C Step 3: Prepare Waste Container (Labeled, compatible material, leak-proof) B->C D Step 4: Transfer Waste (In a fume hood, avoid dust creation) C->D E Step 5: Secure and Label Container (Contents, hazards, date, generator name) D->E F Step 6: Store in Satellite Accumulation Area (SAA) (Designated, secure location) E->F G Step 7: Request Waste Pickup (Follow institutional procedures) F->G H Step 8: Professional Disposal (Hand-off to certified waste management) G->H

References

Essential Safety and Logistical Information for Handling 2-Mercapto-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Mercapto-4,6-dimethylnicotinonitrile (CAS No. 54585-47-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper environmental stewardship.

Hazard Identification and Classification

This compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Due to its mercaptan group, this compound is likely to have a strong, unpleasant odor, which can be detected at very low concentrations.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a common choice for protection against a variety of chemicals, including bases, oils, and many solvents.[4][5][6] For handling mercaptans and nitriles, it is crucial to select gloves with proven resistance.[7][8] Always check the manufacturer's glove compatibility data for this specific chemical or chemical class. Gloves should be discarded and replaced if any sign of degradation or breakthrough is observed.[9]
Eyes/Face Safety goggles and face shieldGiven the risk of serious eye damage, chemical splash goggles are mandatory.[1] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[7]
Body Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][9]
Feet Closed-toe shoesAppropriate closed-toe shoes that cover the entire foot are required in the laboratory.[7]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and ensure it is in good condition.

  • Have an emergency plan in place, including the location of the nearest eyewash station and safety shower.

  • Prepare a designated waste container for the compound.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.

3. Post-Handling:

  • Thoroughly decontaminate the work area after use.

  • Wash hands and any exposed skin thoroughly with soap and water.

  • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be collected in a dedicated, properly labeled hazardous waste container.[10]

  • The label should clearly identify the contents as "Hazardous Waste: this compound".

2. Disposal Method:

  • The primary recommended method for the disposal of mercaptan and nitrile-containing waste is through a licensed hazardous waste disposal company.[10]

  • Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of such chemical compounds.[10][11]

  • Do not dispose of this chemical down the drain or in the regular trash.

3. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal.

Emergency Procedures
Situation Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and collect it into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 emergency Emergency Event (Spill, Exposure) handle2->emergency post2 Segregate Waste post1->post2 post3 Remove and Dispose of PPE post2->post3 disp1 Store in Labeled Hazardous Waste Container post2->disp1 disp2 Arrange for Licensed Hazardous Waste Pickup disp1->disp2 emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-4,6-dimethylnicotinonitrile
Reactant of Route 2
2-Mercapto-4,6-dimethylnicotinonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。